N3-Allyluridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLBIWJOGXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N3-Allyluridine: Chemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Allyluridine is a modified nucleoside, specifically an analog of uridine (B1682114), that has garnered interest within the scientific community for its potential therapeutic applications, including its noted antiviral activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed experimental protocol for its synthesis and purification, and an exploration of its biological activities and potential mechanisms of action. All quantitative data are presented in clear, tabular formats for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Properties of this compound
This compound is characterized by the substitution of an allyl group at the N3 position of the uracil (B121893) base of uridine. This modification imparts specific chemical and physical properties to the molecule.
| Property | Value | Source |
| Molecular Formula | C12H16N2O6 | [1] |
| Molecular Weight | 284.27 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature | |
| Spectroscopic Data | See Section 3 for detailed data |
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the alkylation of uridine. The following protocol is based on established methods for the N3-alkylation of uridine derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Uridine
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve uridine in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K2CO3) to the solution. The suspension is stirred at room temperature.
-
Alkylation: To the stirred suspension, add allyl bromide dropwise.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material (uridine) is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.
-
Extraction: The residue is redissolved in ethyl acetate (EtOAc) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
Experimental Workflow
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra for this compound were not available in the searched literature, the following represents the expected spectroscopic characteristics based on its chemical structure and data from analogous N3-substituted uridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and the methylene (B1212753) group attached to the nitrogen), the ribose sugar protons, and the uracil ring protons.
-
13C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the allyl group, the ribose moiety, and the uracil ring, including the carbonyl carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M+H]+ corresponding to its molecular weight (284.27). Fragmentation patterns would likely involve the loss of the allyl group and cleavage of the glycosidic bond.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will likely exhibit characteristic absorption bands for the following functional groups:
-
O-H stretching (from the hydroxyl groups of the ribose)
-
N-H stretching (if any residual starting material)
-
C-H stretching (from the allyl and ribose moieties)
-
C=O stretching (from the uracil ring)
-
C=C stretching (from the allyl group and uracil ring)
Biological Activity and Mechanism of Action
This compound has been reported to possess antiviral activity, particularly against certain RNA viruses[1]. The N3-substitution on the uracil ring is a key modification that can influence the biological activity of uridine analogs.
Antiviral Activity
While broad antiviral activity is mentioned, specific data on the inhibitory concentrations (e.g., IC50 or EC50) against particular viral strains are not detailed in the currently available literature. Further screening against a panel of viruses would be necessary to fully characterize its antiviral profile.
Proposed Mechanism of Action
The antiviral mechanism of many nucleoside analogs involves their conversion to the corresponding triphosphate within the cell. This triphosphate can then act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thus halting viral replication. It is plausible that this compound follows a similar mechanism of action.
Conclusion
This compound is a synthetically accessible uridine analog with potential as an antiviral agent. This guide has provided an overview of its chemical properties and a detailed protocol for its synthesis. Further research is warranted to fully elucidate its physicochemical characteristics, expand upon its biological activity profile against a wider range of viruses, and confirm its precise mechanism of action at the molecular level. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in the exploration and application of modified nucleosides.
References
An In-depth Technical Guide on the Discovery and Synthesis of N3-Allyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Allyluridine is a modified pyrimidine (B1678525) nucleoside that has garnered interest for its potential therapeutic applications, notably its effects on the central nervous system (CNS) and its prospective antiviral properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound. It includes detailed experimental protocols for its synthesis, quantitative data on its biological effects, and visualizations of its synthetic pathway and putative biological mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA). The structural modification involves the attachment of an allyl group to the nitrogen at the third position (N3) of the uracil (B121893) base. This alteration imparts unique chemical and biological properties to the molecule, distinguishing it from its parent nucleoside.
Initial investigations into N3-substituted uridine derivatives were driven by the quest for novel therapeutic agents with a range of biological activities. The synthesis of this compound was part of a broader exploration of how modifications at the N3 position of the pyrimidine ring influence the pharmacological profile of nucleosides. Research has primarily focused on its CNS depressant and potential antiviral activities.
Synthesis of this compound
The synthesis of this compound is achieved through the direct alkylation of uridine. The most cited method for its preparation is detailed in the work of Shimizu et al. (2005).
Experimental Protocol
General Procedure for the Synthesis of this compound:
A solution of uridine (1.0 eq) in dry N,N-dimethylformamide (DMF) is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the deprotonation of the N3 position of the uracil ring. To this solution, allyl bromide (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield this compound as a solid.
Detailed Protocol:
-
Materials:
-
Uridine
-
Allyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of uridine (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) or potassium carbonate (1.5 mmol) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add allyl bromide (1.2 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane).
-
Once the reaction is complete, quench it by the slow addition of water.
-
Remove the DMF under high vacuum.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford pure this compound.
-
Synthesis Workflow
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C12H16N2O6 |
| Molecular Weight | 284.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in DMF, DMSO, and Methanol |
| ¹H NMR (DMSO-d6) | Data to be extracted from literature |
| ¹³C NMR (DMSO-d6) | Data to be extracted from literature |
| Mass Spectrometry (ESI) | Data to be extracted from literature |
| Yield | Reported yields vary, typically moderate |
Note: Specific spectral data needs to be obtained from detailed experimental reports for complete characterization.
Biological Activities
Central Nervous System Depressant Effects
This compound has been shown to exhibit depressant effects on the central nervous system. Studies in animal models have demonstrated that it can potentiate pentobarbital-induced sleep and reduce spontaneous activity.
The proposed mechanism for these effects involves the modulation of GABAergic neurotransmission. It is hypothesized that this compound may interact with GABAA receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to a general dampening of neuronal excitability, resulting in sedative and hypnotic-like effects.
Antiviral Activity
While less extensively studied, this compound has been suggested to possess antiviral properties. As a nucleoside analog, its mechanism of action is likely to involve the inhibition of viral replication.
The general mechanism for antiviral nucleoside analogs involves their intracellular conversion to the triphosphate form by host or viral kinases. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by the viral polymerase. The incorporation of the modified nucleoside can lead to chain termination or introduce mutations, thereby inhibiting the replication of the virus. The specificity of such compounds often relies on the higher affinity of viral polymerases for the nucleoside analog compared to host cell polymerases.
An In-depth Technical Guide on the Biological Activity of N3-Allyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Allyluridine is a synthetic derivative of the naturally occurring nucleoside uridine (B1682114). Research into N3-substituted uridine analogs has revealed a range of biological activities, with a predominant focus on their effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, detailing experimental protocols and presenting available quantitative data. The information collated herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutics.
Central Nervous System Depressant Activity
The most prominently reported biological activity of this compound and its analogs is their depressant effect on the central nervous system. Studies have primarily focused on the potentiation of sleep induced by barbiturates.
Potentiation of Pentobarbital-Induced Sleep
Table 1: CNS Depressant Effects of N3-Substituted Deoxyuridine Derivatives in Mice [1]
| Compound | Dose (µmol/mouse, i.c.v.) | Effect on Pentobarbital-Induced Sleep |
| N3-Allyl-2'-deoxyuridine | Not specified in abstract | Significant prolongation |
| N3-Benzyl-2'-deoxyuridine | 2.0 | Mean sleeping time: 23 min |
| N3-o-xylyl-2'-deoxyuridine | 2.0 | Mean sleeping time: 35 min |
| N3-m-xylyl-2'-deoxyuridine | 2.0 | Mean sleeping time: 29 min |
| N3-p-xylyl-2'-deoxyuridine | 2.0 | Mean sleeping time: 30 min |
Experimental Protocol: Potentiation of Pentobarbital-Induced Sleep
The following is a generalized protocol based on methodologies reported for N3-substituted nucleosides.[1]
Objective: To assess the effect of this compound on the duration of sleep induced by pentobarbital (B6593769) in mice.
Materials:
-
This compound
-
Pentobarbital sodium salt
-
Sterile saline solution (0.9% NaCl)
-
Male ddY mice (or similar strain), 4-5 weeks old
-
Microsyringe for intracerebroventricular (i.c.v.) injection
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Prepare a solution of pentobarbital sodium in sterile saline.
-
Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize the mice lightly with an appropriate anesthetic.
-
Following established stereotaxic coordinates for the lateral ventricle, administer the this compound solution (typically in a volume of 5-10 µL) into the cerebral ventricle using a microsyringe. A control group should receive an equivalent volume of sterile saline.
-
-
Pentobarbital Administration: Thirty minutes after the i.c.v. injection, administer pentobarbital sodium (typically 40-50 mg/kg) intraperitoneally (i.p.) to all mice.
-
Measurement of Sleeping Time: Immediately after the loss of the righting reflex, place the mouse on its back. The sleeping time is defined as the duration from the loss to the recovery of the righting reflex.
-
Data Analysis: Compare the mean sleeping time of the this compound-treated group with the control group using an appropriate statistical test (e.g., Student's t-test). A significant increase in sleeping time in the treated group indicates a potentiation of the hypnotic effect of pentobarbital.
Workflow for Pentobarbital-Induced Sleep Potentiation Assay
Caption: Workflow for assessing the potentiation of pentobarbital-induced sleep.
Antiviral and Anticancer Activities (Potential)
While direct evidence for the antiviral and anticancer activities of this compound is limited in the available literature, the broader class of pyrimidine (B1678525) and uridine derivatives has been extensively studied for these properties.[2][3] This suggests that this compound could be a candidate for screening in these therapeutic areas.
General Experimental Protocols for In Vitro Screening
Should researchers wish to investigate the potential antiviral or anticancer effects of this compound, the following generalized protocols can be adapted.
2.1.1. Antiviral Activity Assay (e.g., Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
This compound
-
Virus stock (e.g., Influenza virus, Herpes Simplex Virus)
-
Host cell line (e.g., MDCK, Vero)
-
Cell culture medium and supplements
-
Agarose or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the viral plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the IC50 value.
2.1.2. Anticancer Activity Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 value.
Synthesis of this compound
The synthesis of N3-substituted uridine derivatives is typically achieved through the N3-alkylation of a protected uridine precursor.
General Synthesis Protocol for N3-Alkylation of Uridine
The following is a generalized protocol for the N3-alkylation of uridine.
Materials:
-
Uridine
-
Protecting group for the hydroxyl moieties (e.g., TBDMSCl, Isopropylidene)
-
Allyl bromide
-
A suitable base (e.g., K2CO3, DBU)
-
A suitable solvent (e.g., DMF, Acetonitrile)
-
Deprotection reagent (e.g., TBAF for TBDMS, acid for isopropylidene)
Procedure:
-
Protection of Hydroxyl Groups: Protect the 2', 3', and 5' hydroxyl groups of uridine. For example, reaction with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can form a 2',3'-O-isopropylidene protecting group. The 5'-hydroxyl can be protected separately if needed.
-
N3-Alkylation: React the protected uridine with allyl bromide in the presence of a base in an appropriate solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC.
-
Purification of the Protected Product: After the reaction is complete, the mixture is worked up, and the protected this compound is purified by column chromatography.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield this compound.
-
Final Purification: The final product is purified by recrystallization or column chromatography.
Synthesis Pathway for this compound
Caption: General synthesis pathway for this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, the CNS depressant effects of uridine and its derivatives are thought to be mediated, in part, through interactions with the GABAergic system.[4][5][6] It is hypothesized that these compounds may potentiate the effects of GABA, the primary inhibitory neurotransmitter in the CNS, leading to a sedative effect. Further research is required to determine if this compound directly interacts with GABA receptors or modulates GABAergic transmission through other mechanisms.
Hypothesized Signaling Pathway for CNS Depressant Effects
Caption: Hypothesized modulation of the GABAergic pathway by this compound.
Future Directions
The existing body of research provides a compelling basis for the further investigation of this compound. Key areas for future exploration include:
-
Quantitative analysis of the CNS depressant effects of this compound to establish a clear dose-response relationship.
-
Screening for antiviral and anticancer activities against a broad range of viruses and cancer cell lines to identify potential therapeutic applications beyond its CNS effects.
-
Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetic and pharmacodynamic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Conclusion
This compound is a synthetic nucleoside analog with demonstrated CNS depressant activity, primarily through the potentiation of barbiturate-induced sleep. While its potential as an antiviral or anticancer agent remains to be explored, the methodologies for such investigations are well-established. This guide provides a comprehensive summary of the current knowledge on this compound and serves as a practical resource for researchers aiming to further unravel its therapeutic potential. The detailed protocols and structured data presentation are intended to facilitate the design and execution of future studies in this promising area of drug discovery.
References
- 1. Probing the anticancer activity of nucleoside analogues: a QSAR model approach using an internally consistent training set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine receptor: discovery and its involvement in sleep mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAergic Circuit Development and Its Implication for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAergic cells and signals in CNS development - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Allyluridine: A Technical Guide for Advanced RNA Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N3-Allyluridine as a versatile tool for investigating RNA biology. While direct literature on this compound is emerging, this document compiles established principles from related N3-substituted nucleosides and analogous allyl-modified cytidines to provide a comprehensive resource for its synthesis, metabolic incorporation, and downstream applications. We present detailed experimental protocols, quantitative comparisons with other metabolic labels, and visualizations of key workflows to empower researchers in their study of RNA dynamics.
Introduction to this compound as an RNA Metabolic Label
Metabolic labeling of nascent RNA with modified nucleosides is a powerful strategy to elucidate the dynamics of RNA synthesis, processing, and decay.[1][2] this compound is a modified uridine (B1682114) analog that can be supplied to cells and incorporated into newly transcribed RNA via the endogenous nucleotide salvage pathway. The allyl group at the N3 position of the uracil (B121893) base serves as a bioorthogonal handle, enabling subsequent chemical modification and analysis.[3] This modification is of particular interest as the N3 position of uridine is typically involved in Watson-Crick base pairing; its modification can be leveraged for specific chemical reactions and to probe RNA structure and interactions.[3][4]
The allyl group offers a unique modality for post-transcriptional modification, potentially through click chemistry or other alkene-specific reactions, allowing for the visualization, enrichment, and sequencing of newly synthesized RNA. This guide will provide a theoretical and practical framework for utilizing this compound in RNA research.
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of uridine. A general approach, adapted from the synthesis of other N3-substituted uridines, is presented below.[5][6]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Protection of Uridine Hydroxyl Groups. To a solution of uridine in a suitable aprotic solvent (e.g., DMF), add a protecting group reagent such as tert-Butyldimethylsilyl chloride (TBDMSCl) and an appropriate base (e.g., imidazole). Stir the reaction at room temperature until complete protection of the 2', 3', and 5' hydroxyl groups is confirmed by TLC analysis.
-
Step 2: N3-Alkylation. To the solution of the protected uridine, add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the N3 position. Subsequently, add allyl bromide and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC.
-
Step 3: Deprotection. Once the alkylation is complete, quench the reaction and remove the protecting groups using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Step 4: Purification. Purify the final product, this compound, using column chromatography on silica (B1680970) gel.
Metabolic Labeling of RNA with this compound
This compound is expected to be taken up by cells and phosphorylated by uridine-cytidine kinases to its triphosphate form, which is then incorporated into nascent RNA by RNA polymerases.[7]
Caption: Metabolic incorporation of this compound into RNA.
Experimental Protocol: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells of interest to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically, starting with a range of 10 µM to 500 µM, to balance labeling efficiency with potential cytotoxicity.
-
Pulse Labeling: Aspirate the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) under standard cell culture conditions.
-
Cell Harvest and RNA Extraction: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
Downstream Applications and Protocols
Click Chemistry for RNA Visualization and Enrichment
The allyl group on incorporated this compound can be functionalized via thiol-ene "click" chemistry. This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.
References
- 1. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of N3-Alkylated Uridine Modified RNA: A Technical Guide Using N3-Methyluridine as a Case Study
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the structural analysis of N3-allyluridine modified RNA. To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of the structural analysis of a closely related and well-documented modification: N3-methyluridine (m3U) . The principles, experimental protocols, and analytical approaches detailed herein are directly applicable to the study of this compound and other N3-alkylated uridine (B1682114) derivatives.
This guide is intended for researchers, scientists, and drug development professionals interested in the structural and functional consequences of RNA modifications. It covers the synthesis of modified oligonucleotides, biophysical characterization, and high-resolution structural analysis.
Introduction to N3-Methyluridine in RNA
N3-methyluridine (m3U) is a naturally occurring post-transcriptional modification found in various RNA species, including ribosomal RNA (rRNA).[1][2] The methylation occurs at the N3 position of the uracil (B121893) base, a position that is critical for the formation of the canonical Watson-Crick hydrogen bond with adenine. Consequently, the introduction of a methyl group at this site is expected to disrupt standard base pairing, significantly impacting RNA structure, stability, and function.[1][3] This modification is a key tool in the rational design of RNA-based therapeutics, such as small interfering RNAs (siRNAs), where controlled destabilization can be leveraged to modulate activity and reduce off-target effects.[3][4][5]
Biophysical and Structural Impact of N3-Methyluridine
The primary effect of the m3U modification is the disruption of the Watson-Crick hydrogen bond with its canonical partner, adenine. This leads to a significant destabilization of the RNA duplex.
Thermodynamic Stability
The introduction of m3U into an RNA duplex universally leads to a decrease in its thermal stability, as measured by the melting temperature (Tm). The extent of destabilization can be influenced by the position of the modification within the RNA strand.
| Modification Context | RNA Sequence (5' to 3') | ΔTm (°C per modification) | Reference Duplex Tm (°C) | Modified Duplex Tm (°C) |
| Internal m3U:A Pair | r(GCA GUC m3U GUC AGC) | -15.5 | 70.8 | 55.3 |
| Internal 2'-OMe-m3U:A Pair | r(GCA GUC X GUC AGC) | -10.2 | 70.8 | 60.6 |
| Internal 2'-OEt-m3U:A Pair | r(GCA GUC X GUC AGC) | -11.4 | 70.8 | 59.4 |
| siRNA Passenger Strand (pos. 18) | anti-Bcl2 siRNA | -4.6 | 76.5 | 71.9 |
| siRNA Passenger Strand (pos. 11) | anti-Bcl2 siRNA | -10.4 | 76.5 | 66.1 |
Data is compiled from studies on various RNA duplexes and siRNAs. Absolute Tm values are sequence and buffer dependent. The ΔTm provides a measure of the modification's impact. Data adapted from Sahoo, A., et al. (2024).
Conformational and Structural Changes
Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography reveal the atomic-level consequences of the m3U modification.
-
Sugar Pucker: Unmodified N3-methyluridine preferentially adopts a C2'-endo (South) sugar conformation. However, the addition of electronegative substituents at the 2' position, such as 2'-O-methyl or 2'-fluoro, shifts this preference to a C3'-endo (North) conformation, which is characteristic of A-form RNA helices.[4]
-
Base Pairing: The N3-methyl group prevents the formation of the N3-H···N1 hydrogen bond with adenine. Molecular dynamics simulations show a significant disruption of the Watson-Crick geometry, with an increase in the average distance between the bases.[3]
-
Helical Geometry: Despite the disruption of the local base pair, circular dichroism (CD) spectroscopy indicates that the overall A-form helical structure of the RNA duplex is generally maintained.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N3-methyluridine modified RNA.
Synthesis of 2'-O-Alkyl-N3-methyluridine Phosphoramidites
The synthesis of the phosphoramidite (B1245037) building block is a prerequisite for incorporating the modified nucleoside into RNA via automated solid-phase synthesis. The following is a generalized protocol based on published methods.[6]
-
Tritylation: Start with commercially available uridine. React with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the 5'-hydroxyl group.
-
N3-Methylation: The 5'-O-DMT-uridine is then methylated at the N3 position. This can be achieved using a methylating agent like methyl iodide in the presence of a base.
-
2'-O-Alkylation: The 2'-hydroxyl group is alkylated. For example, to synthesize 2'-O-methyl-N3-methyluridine, react the product from the previous step with a methylating agent (e.g., methyl triflate) under appropriate conditions.
-
Phosphitylation: The final step involves reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer ready for oligonucleotide synthesis.
-
Purification: Each step is followed by purification, typically using column chromatography on silica (B1680970) gel.
Solid-Phase Synthesis of m3U-Modified RNA
The incorporation of the m3U phosphoramidite into an RNA oligonucleotide is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[6][7]
-
Synthesizer Setup: The m3U phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the required concentration and placed on a designated port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The cycle for each nucleotide addition consists of four steps:
-
Detritylation: Removal of the 5'-DMT protecting group from the growing chain with an acid (e.g., trichloroacetic acid).
-
Coupling: The m3U phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl of the growing RNA chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected using a basic solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
2'-OH Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride.
-
Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Thermal Denaturation (Melting Temperature) Analysis
-
Sample Preparation: Anneal the modified RNA strand with its complementary strand by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes and then cool slowly to room temperature.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated. It is determined by calculating the first derivative of the melting curve (absorbance vs. temperature).
NMR Spectroscopy for Structural Analysis
-
Sample Preparation: The purified RNA duplex is dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl in 90% H2O/10% D2O, pH 6.8). The sample concentration is typically in the range of 0.5-1.0 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D 1H NMR: To observe the imino protons, which are indicative of base pairing. The absence of an imino proton signal for the m3U residue confirms the disruption of the Watson-Crick pair.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to determine the overall fold and sequential connectivities.
-
2D TOCSY (Total Correlation Spectroscopy): To identify through-bond connectivities within each sugar spin system.
-
1H-13C/15N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, these experiments provide resonance assignments for carbon and nitrogen atoms.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography for Structural Analysis
-
Crystallization Screening: The purified RNA is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.
-
Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination: The phases of the diffracted X-rays are determined using methods like molecular replacement or heavy-atom derivatization. An initial electron density map is calculated and used to build an atomic model of the RNA.
-
Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the electron density map and to achieve optimal geometric parameters. The final refined structure provides a high-resolution view of the m3U-modified RNA.[4]
Visualizations: Workflows and Pathways
Synthesis of N3-Methyluridine Phosphoramidite
Caption: Chemical synthesis workflow for N3-methyluridine phosphoramidite.
Structural Analysis Workflow for Modified RNA
Caption: General workflow for the structural analysis of modified RNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
N3-Allyluridine Metabolic Labeling: A Detailed Guide for Researchers
Application Notes and Protocols for the Analysis of Nascent RNA
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N3-Allyluridine for the metabolic labeling of newly transcribed RNA. This method allows for the selective isolation and analysis of nascent RNA, providing critical insights into the dynamics of gene expression.
Introduction
Metabolic labeling of RNA with modified nucleosides is a powerful technique to distinguish newly synthesized transcripts from the pre-existing RNA pool. This compound is a uridine (B1682114) analog that is incorporated into nascent RNA by cellular RNA polymerases. The allyl group at the N3 position serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via a thiol-ene "click" reaction. This enables the enrichment of nascent RNA for downstream applications like next-generation sequencing (nascent-RNA-seq), RT-qPCR, and cellular imaging, providing a dynamic view of the transcriptome.
The primary advantages of this technique include its relatively low cytotoxicity compared to transcription inhibitors and the ability to introduce a wide variety of modifications to the labeled RNA. The thiol-ene reaction is a highly efficient and specific click chemistry reaction that proceeds under mild conditions, making it suitable for biological applications.
Principle of the Method
The this compound metabolic labeling workflow consists of three main stages:
-
Metabolic Labeling: Cultured cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form. This modified nucleotide is then incorporated into newly transcribed RNA.
-
Thiol-Ene Click Chemistry: The allyl-modified nascent RNA is then selectively conjugated to a thiol-containing reporter molecule (e.g., biotin-thiol for enrichment or a fluorescent-thiol for imaging) through a radical-initiated thiol-ene reaction.
-
Downstream Analysis: Biotinylated RNA can be enriched using streptavidin-coated beads for subsequent analysis by sequencing or RT-qPCR. Fluorescently labeled RNA can be visualized within the cell.
Experimental Protocols
Materials and Reagents
Reagents for Cell Culture and Labeling:
-
Cell culture medium and supplements
-
This compound (synthesis required or custom order)
-
Phosphate-buffered saline (PBS), RNase-free
Reagents for RNA Extraction:
-
TRIzol reagent or equivalent
-
Chloroform
-
Isopropanol
-
75% Ethanol, RNase-free
Reagents for Thiol-Ene Click Chemistry:
-
Thiol-modified biotin or fluorophore
-
Radical initiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Dimethylformamide (DMF) or other suitable solvent
-
UV lamp (365 nm)
Reagents for Labeled RNA Purification:
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and Tris-HCl buffers)
-
Elution buffer (e.g., containing DTT for cleavable linkers, or harsher conditions for non-cleavable linkers)
Step-by-Step Experimental Procedures
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the required volume of complete cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically for each cell type, but a starting range of 100 µM to 500 µM is recommended.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time will depend on the specific research question and the turnover rate of the RNA of interest. A typical starting point is 2-4 hours.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to total RNA extraction.
Protocol 2: Total RNA Extraction
-
Cell Lysis: Lyse the cells directly in the culture dish by adding 1 mL of TRIzol
Application Notes and Protocols for In Vivo RNA Labeling in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Topic: N3-Allyluridine and Alternative Methods for In vivo RNA Labeling in Mouse Models
Introduction
Metabolic labeling of nascent RNA in vivo is a powerful technique to study RNA transcription, turnover, and localization in the context of a whole organism. This approach allows for the identification of newly synthesized RNA transcripts within specific cell types or tissues in mouse models, providing valuable insights into gene regulation in both physiological and pathological states.
While the user specified an interest in This compound , a thorough review of the scientific literature indicates that this compound is not commonly used for in vivo RNA labeling. Research has described the synthesis of this compound and its pharmacological effects on the central nervous system in mice, but its application in metabolic RNA labeling has not been established.[1][2]
However, several alternative uridine (B1682114) analogs are well-established and widely used for in vivo RNA labeling in mouse models. This document provides detailed application notes and protocols for two such analogs: 5-Ethynyluridine (B57126) (EU) and 4-Thiouridine (B1664626) (4sU) . These methods, coupled with bioorthogonal chemistry and high-throughput sequencing, offer robust platforms for dynamic transcriptome analysis. Additionally, a recently developed analog, N4-Allylcytidine (a4C) , shows promise for in vivo applications.[3][4][5][6]
Overview of Common Uridine Analogs for In Vivo RNA Labeling
The most prevalent methods for in vivo RNA labeling in mice involve the systemic administration of modified uridine analogs that are incorporated into newly transcribed RNA by cellular machinery. These analogs possess chemical handles that allow for their subsequent detection and enrichment.
-
5-Ethynyluridine (EU): Contains a terminal alkyne group. This allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with azide-bearing molecules (e.g., biotin-azide or fluorescent-azides) for detection and purification.[7][8]
-
4-Thiouridine (4sU): Contains a thiol group. Thiol-labeled RNA can be biotinylated using thiol-reactive biotin (B1667282) compounds (e.g., HPDP-biotin) and subsequently enriched with streptavidin beads.[9][10][11][12][13][14]
-
N4-Allylcytidine (a4C): A newer analog that can be incorporated into RNA in vivo and subsequently modified for sequencing-based detection.[3][4][5][6]
The choice of analog depends on the specific experimental goals, the required downstream applications (e.g., imaging, sequencing), and potential toxicity concerns.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of 5-Ethynyluridine and 4-Thiouridine in mouse models.
Table 1: In Vivo Dosage and Administration of Uridine Analogs in Mice
| Uridine Analog | Dosage | Administration Route | Vehicle | Labeling Duration | Reference(s) |
| 5-Ethynyluridine (EU) | 2 mg per mouse | Intraperitoneal (i.p.) injection | PBS | 5 hours | [7] |
| 500 mM | Intraperitoneal (i.p.) injection | DMSO | 3 hours | [15] | |
| 4-Thiouridine (4sU) | 400 mg/kg | Intraperitoneal (i.p.) injection | 10% DMSO in 0.9% NaCl | 3 injections over 36 hours | [16] |
| 200 µM in media | Cell culture | Aqueous solution | Short-term (hours) | [12] |
Table 2: Potential Toxicity of Uridine Analogs in Mouse Models
| Uridine Analog | Observed Toxicity | Concentration/Dose | Cell/Tissue Type | Reference(s) |
| 5-Ethynyluridine (EU) | Neurodegeneration, cytoplasmic inclusions | Direct injection into cerebellum | Purkinje cells | [17] |
| Antimitotic effects | 0.5–5 mM (in culture) | HeLa cells | [18][19] | |
| Perturbs nuclear RNA metabolism | 24-hour treatment (in culture) | Mouse primary neurons | [19] | |
| 4-Thiouridine (4sU) | Nucleolar stress, inhibition of rRNA synthesis | > 50 µM (in culture) | Human U2OS cells, Murine fibroblasts | [9][20] |
| Interference with pre-mRNA splicing | High incorporation rates | In vitro and cell culture | [21] |
Experimental Protocols
In Vivo RNA Labeling with 5-Ethynyluridine (EU) in Mice
This protocol describes the systemic administration of EU to mice for the labeling of nascent RNA in various tissues.
Materials:
-
5-Ethynyluridine (EU)
-
Phosphate-Buffered Saline (PBS) or DMSO
-
Syringes and needles for intraperitoneal injection
-
Anesthesia and surgical tools for tissue harvesting
-
Liquid nitrogen or appropriate fixative (e.g., 4% paraformaldehyde)
Procedure:
-
Preparation of EU solution: Dissolve EU in PBS or DMSO to the desired concentration (e.g., 20 mg/ml in PBS).[7] Ensure complete dissolution.
-
Administration: Inject the EU solution intraperitoneally into the mouse. A typical dose is 100 µl of a 20 mg/ml solution for a 3-week-old mouse.[7]
-
Labeling Period: Allow the EU to incorporate into nascent RNA. A labeling period of 5 hours has been shown to be effective for labeling various tissues.[7]
-
Tissue Harvesting: At the end of the labeling period, anesthetize the mouse and perfuse with PBS to remove blood.
-
Tissue Processing: Dissect the tissues of interest (e.g., liver, kidney, spleen, intestine) and either snap-freeze in liquid nitrogen for RNA extraction or fix in 4% paraformaldehyde for histological analysis.
In Vivo RNA Labeling with 4-Thiouridine (4sU) in Mice
This protocol details the administration of 4sU for labeling newly transcribed RNA in mice, particularly for subsequent analysis by sequencing.
Materials:
-
4-Thiouridine (4sU)
-
DMSO
-
0.9% NaCl solution
-
Syringes and needles for injection
Procedure:
-
Preparation of 4sU solution: Dissolve 4sU in DMSO to create a stock solution (e.g., 40.6 mg/ml).[16] Immediately before use, dilute this stock 1:10 in 0.9% NaCl.
-
Administration: Inject the 4sU solution subcutaneously or intraperitoneally. A common dosage is 400 mg/kg, which can be administered in multiple injections over a period (e.g., three injections at 33, 24, and 12 hours before tissue harvesting).[16]
-
Labeling Period: The duration of labeling can be varied depending on the experimental goals. For studying RNA turnover, a pulse-chase experiment can be designed.
-
Tissue Harvesting and Processing: Follow the same procedures as described for EU labeling (Section 4.1, steps 4-5).
Biotinylation of EU-labeled RNA via Click Chemistry
This protocol describes the biotinylation of EU-containing RNA isolated from tissues for subsequent enrichment.
Materials:
-
Total RNA containing EU-labeled transcripts
-
Click-iT® Nascent RNA Capture Kit (or individual reagents: Biotin-azide, Copper (II) Sulfate (B86663), buffer additives)
-
RNase-free water and tubes
Procedure:
-
RNA Isolation: Extract total RNA from the harvested tissues using a standard method (e.g., TRIzol).
-
Click Reaction Setup: In an RNase-free tube, combine the following in order: EU-labeled RNA (e.g., 5 µg), RNase-free water, Click-iT® reaction buffer, Biotin-azide, and the copper sulfate and buffer additive mixture to initiate the reaction.[22][23]
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
RNA Precipitation: Precipitate the biotinylated RNA using ethanol (B145695) or isopropanol (B130326) to remove unreacted components.
-
RNA Resuspension: Resuspend the purified biotinylated RNA in RNase-free water.
Enrichment of Biotinylated RNA using Streptavidin Beads
This protocol outlines the capture of biotinylated RNA for downstream analysis such as RNA-seq.
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin T1)[24]
-
Binding and wash buffers
-
Elution buffer (containing a reducing agent like DTT for thiol-based biotinylation, or harsher conditions for EU-biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads with the appropriate wash buffer.
-
Binding: Incubate the biotinylated RNA with the prepared beads to allow for the binding of biotin to streptavidin. This is typically done at room temperature with rotation.[10]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads. For 4sU-labeled RNA biotinylated with HPDP-biotin, elution is achieved with a reducing agent like DTT.[11] For the stable triazole linkage formed in EU click chemistry, elution may require harsher methods or on-bead processing for library preparation.
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for in vivo RNA labeling in mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing | Semantic Scholar [semanticscholar.org]
- 5. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 14. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 15. atwoodlab.com [atwoodlab.com]
- 16. biorxiv.org [biorxiv.org]
- 17. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. biorxiv.org [biorxiv.org]
- 20. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 22. Nascent EU-RNA labeling and library preparation [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Sequence-Specific RNA/DNA Capture | Thermo Fisher Scientific - TW [thermofisher.com]
Detecting N3-Allyluridine in RNA: An Application Note and Protocol for Mass Spectrometry-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and relative quantification of N3-allyluridine in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic uridine (B1682114) analog that can be incorporated into RNA and serves as a valuable tool for studying RNA metabolism, dynamics, and therapeutic applications. This protocol outlines the necessary steps from RNA sample preparation and enzymatic digestion to the specifics of LC-MS/MS analysis. While experimental quantitative data for this compound is not broadly available, this guide provides the foundational methodology to generate such data and includes predicted mass-to-charge ratios for targeted analysis.
Introduction
Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular function. The ability to introduce and detect modified nucleosides, such as this compound, offers a powerful approach for probing RNA biology. Mass spectrometry has emerged as a highly sensitive and specific method for the identification and quantification of these modifications.[1][2] This protocol adapts established methods for modified nucleoside analysis to specifically target this compound. The workflow involves the enzymatic digestion of total RNA into individual nucleosides, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
RNA Samples: Purified total RNA containing this compound.
-
Enzymes: Nuclease P1, Snake Venom Phosphodiesterase, Bacterial Alkaline Phosphatase.
-
Buffers and Solutions:
-
Nuclease P1 buffer: 10 mM Ammonium Acetate, pH 5.3
-
Snake Venom Phosphodiesterase buffer: 10 mM Ammonium Acetate, 10 mM Magnesium Chloride, pH 7.5
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid (for mobile phase)
-
-
Solid Phase Extraction (SPE) columns: C18 cartridges for sample cleanup.
RNA Digestion to Nucleosides
This protocol ensures the complete digestion of RNA into its constituent nucleosides, a critical step for accurate analysis by mass spectrometry.[1][2]
-
Initial Denaturation: In a sterile microcentrifuge tube, dissolve 1-5 µg of total RNA in 20 µL of RNase-free water. Heat the sample at 95°C for 5 minutes, then immediately place on ice for 5 minutes to denature the RNA.
-
Nuclease P1 Digestion: Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours.
-
Phosphodiesterase and Phosphatase Treatment: Add 3 µL of 10X Snake Venom Phosphodiesterase buffer and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL). Incubate at 37°C for an additional 2 hours.
-
Sample Cleanup:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the digested RNA sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides with 500 µL of 50% acetonitrile in water.
-
Dry the eluted sample in a vacuum centrifuge.
-
Resuspend the dried nucleosides in 50 µL of LC-MS grade water for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The digested nucleosides are separated by reverse-phase liquid chromatography and analyzed by a tandem mass spectrometer.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-30% B (linear gradient)
-
15-17 min: 30-95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20-21 min: 95-2% B (linear gradient)
-
21-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Data Presentation
For targeted detection of this compound, specific mass transitions must be monitored. The theoretical mass-to-charge ratios (m/z) for the precursor ion and predicted product ions of this compound are provided in the table below. These values should be used to set up the MRM method on the mass spectrometer.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Description of Fragmentation |
| Uridine (Canonical) | 245.08 | 113.04 | - | Neutral loss of the ribose sugar, resulting in the protonated uracil (B121893) base. |
| This compound | 285.11 | 153.07 | 113.04 | Neutral loss of the ribose sugar, resulting in the protonated N3-allyluracil base (153.07). Further fragmentation can lead to the loss of the allyl group, resulting in the protonated uracil base (113.04). |
Note: These are theoretical m/z values. Experimental values may vary slightly depending on instrument calibration.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from RNA sample to data analysis.
Caption: Workflow for this compound detection.
Logical Relationship of Mass Spectrometry Detection
This diagram illustrates the principle of detecting this compound using tandem mass spectrometry.
Caption: Fragmentation of this compound in MS/MS.
Conclusion
This protocol provides a robust framework for the sensitive and specific detection of this compound in RNA using LC-MS/MS. By following these detailed steps, researchers can effectively analyze RNA samples for the presence of this modification, enabling further studies into its biological roles and potential therapeutic applications. The provided theoretical mass transitions serve as a starting point for method development, and should be empirically verified and optimized for the specific instrumentation used.
References
Application Notes and Protocols for N3-Allyluridine in Pulse-Chase Analysis of RNA Decay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the level of protein production and cellular function. Dysregulation of RNA decay pathways has been implicated in numerous diseases, including cancer and neurodegenerative disorders. Pulse-chase analysis is a powerful technique to measure the decay rates of specific RNA transcripts. This method involves labeling newly synthesized RNA with a modified nucleoside (the "pulse") and then tracking its degradation over time after replacing the labeling medium with one containing the natural, unlabeled nucleoside (the "chase").
N3-Allyluridine is a modified uridine (B1682114) analog designed for metabolic labeling of RNA. The allyl group at the N3 position provides a unique chemical handle for subsequent detection or enrichment, allowing for the specific analysis of a cohort of RNA molecules synthesized within a defined time window. This document provides detailed application notes and protocols for the use of this compound in pulse-chase experiments to determine RNA decay rates. While direct literature on this compound for this specific application is emerging, the following protocols are based on well-established methodologies for similar uridine analogs such as 4-thiouridine (B1664626) (4sU) and 5-bromouridine (B41414) (BrU).[1][2][3][4][5][6]
Principle of this compound Pulse-Chase Analysis
The workflow for an this compound pulse-chase experiment is a multi-step process.
References
- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low N3-Allyluridine incorporation in RNA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the metabolic labeling of RNA, with a focus on uridine (B1682114) analogs. While the principles discussed are broadly applicable, we will use 5-ethynyluridine (B57126) (5-EU) as the primary example due to its widespread use and extensive documentation. A special section is dedicated to the potential challenges associated with N3-Allyluridine .
Frequently Asked Questions (FAQs)
Q1: What is metabolic labeling of RNA?
A1: Metabolic labeling is a technique used to study newly synthesized RNA within cells. It involves introducing a modified nucleoside analog, such as 5-ethynyluridine (5-EU), into the cell culture medium.[1] This analog is taken up by the cells and incorporated into RNA transcripts by RNA polymerases during transcription.[1] The modified nucleoside contains a unique chemical handle (e.g., an alkyne group in 5-EU) that allows for the specific detection and isolation of the newly synthesized RNA from the pre-existing RNA pool.[2]
Q2: How is the labeled RNA detected?
A2: The most common method for detecting alkyne-containing uridine analogs like 5-EU is through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] This reaction covalently attaches a molecule of choice (e.g., a fluorophore for imaging or biotin (B1667282) for purification) that has an azide (B81097) group to the alkyne group on the incorporated nucleoside.[3][4] This method is highly specific and efficient.[2]
Q3: Is 5-EU toxic to cells?
A3: 5-EU can exhibit cytotoxicity, particularly at higher concentrations or in cell lines with deficiencies in DNA repair pathways.[5] It is crucial to determine the optimal concentration and labeling time for your specific cell type to maximize incorporation while minimizing toxicity.[5][6] A cell viability assay is recommended to assess the health of the cells during the labeling experiment.
Q4: Can 5-EU be incorporated into DNA?
A4: While 5-EU is primarily incorporated into RNA, some studies have reported its integration into DNA in certain organisms, which can be a source of background signal.[7] This is thought to occur through the conversion of ribonucleosides to deoxyribonucleosides by ribonucleotide reductase. It is good practice to validate the RNA-specificity of the signal, for example, by treating with RNase.[7]
Troubleshooting Guide: Low Incorporation of Uridine Analogs
This section addresses common reasons for low signal when labeling with uridine analogs like 5-EU.
Problem 1: Low or No Signal After Labeling and Detection
| Possible Cause | Solution |
| Cell Health and Proliferation | |
| Poor cell viability or low proliferation rate. | Before starting the labeling experiment, ensure that your cells are healthy and actively dividing. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to confirm cell health.[8][9][10][11] Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling. |
| Labeling Conditions | |
| Suboptimal concentration of the uridine analog. | The optimal concentration of the labeling reagent can vary significantly between cell types. Perform a dose-response experiment to determine the ideal concentration for your cells, typically ranging from 0.5 mM to 5 mM for 5-EU.[12] |
| Insufficient labeling time. | Incorporation of uridine analogs is time-dependent.[1] A short incubation time may not be sufficient for detectable incorporation. Optimize the labeling duration, which can range from 30 minutes to 24 hours depending on the experimental goals and the turnover rate of the RNA of interest.[1][13] |
| Reagent Quality and Handling | |
| Degradation of the uridine analog. | Store the uridine analog stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
| Issues with the culture medium. | Some media components can interfere with the uptake of the analog. For instance, high concentrations of natural uridine in the medium can compete with the analog for incorporation. Whenever possible, use a medium with a known and consistent composition. |
| Downstream Detection (Click Chemistry) | |
| Inefficient click reaction. | The copper(I)-catalyzed click reaction is sensitive to oxygen. Ensure that the reducing agent (e.g., sodium ascorbate) is fresh to maintain copper in its active Cu(I) state.[14] The use of a copper-coordinating ligand like THPTA can improve reaction efficiency and protect biomolecules.[3][15] |
| Degradation of labeled RNA. | Copper ions can cause RNA degradation. Minimize incubation times for the click reaction and consider using a copper ligand to mitigate this effect.[16] |
| Ineffective purification of labeled RNA. | If purifying labeled RNA, ensure that the purification method is efficient. Incomplete lysis, poor binding to beads, or inefficient elution can lead to low recovery.[17][18][19][20] |
Problem 2: High Background Signal
| Possible Cause | Solution |
| Non-specific binding of detection reagents. | Ensure adequate washing steps after the click chemistry reaction to remove any unbound fluorescent probes or biotin. Include a no-labeling control (cells not treated with the uridine analog) to assess the level of background signal from the detection reagents alone. |
| Incorporation of the analog into DNA. | As mentioned, some uridine analogs can be incorporated into DNA. To verify that your signal is from RNA, treat a control sample with RNase after labeling and before detection. A significant reduction in signal confirms RNA-specific labeling.[7] |
Special Considerations for this compound
While this compound is a known compound, it is not commonly used for metabolic RNA labeling. The modification at the N3 position of the uridine base presents specific challenges:
-
Interference with Watson-Crick Base Pairing: The N3 position of uridine is involved in hydrogen bonding with adenine. An allyl group at this position would disrupt this interaction, which could lead to:
-
Low incorporation efficiency: RNA polymerases may not efficiently incorporate a nucleotide that cannot form a proper base pair with the DNA template.
-
Toxicity: The incorporation of a modified base that disrupts the RNA structure could be toxic to the cell.
-
-
Lack of an Accessible Handle for Click Chemistry: The allyl group is not the standard functional group for click chemistry. While there are methods to modify allyl groups, they are not as straightforward as the azide-alkyne reaction.
If you are experiencing low incorporation with this compound, it is highly likely due to the reasons mentioned above. It is recommended to switch to a more established uridine analog for metabolic labeling, such as 5-ethynyluridine (5-EU) or N⁶-allyladenosine (a⁶A) if an allyl group is desired for specific downstream applications.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for 5-EU Labeling
| Cell Type | 5-EU Concentration | Incubation Time | Reference |
| Cultured Hippocampal Neurons | 0.5 mM - 5 mM | 1 - 4 hours | [12] |
| NIH 3T3 Cells | 50 µM - 1 mM | 30 minutes - 24 hours | [1] |
| General Mammalian Cell Lines | 1 µM - 10 µM (for nucleolar RNA) | 30 - 60 minutes | [2] |
| General Mammalian Cell Lines | 0.5 mM | 40 minutes | [13] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: General Metabolic Labeling of RNA with 5-EU
-
Cell Seeding: Plate cells in a suitable culture vessel to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of 5-EU (e.g., 1 mM). Ensure the 5-EU is completely dissolved.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the 5-EU-containing labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and proceed with your standard protocol for total RNA extraction.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the uridine analog for the desired incubation time. Include untreated control wells.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Visualizations
Caption: Troubleshooting workflow for low signal in metabolic RNA labeling experiments.
Caption: General experimental workflow for metabolic labeling and detection of nascent RNA.
Caption: Cellular pathway of uridine analog uptake and incorporation into nascent RNA.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abpbio.com [abpbio.com]
- 12. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. wegene-china.com [wegene-china.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. neb.com [neb.com]
N3-Allyluridine stability and storage conditions
This technical support center provides guidance on the stability and storage of N3-Allyluridine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
While specific stability data for this compound is limited, general guidelines for modified nucleosides should be followed to ensure its integrity. For long-term storage, it is recommended to store this compound as a dry powder at -20°C. Once resuspended, aliquots should be stored at -80°C to minimize degradation from repeated freeze-thaw cycles. Some suppliers may ship the product at room temperature, but it is crucial to refer to the Certificate of Analysis for any specific storage instructions.
Q2: How should I handle this compound upon receipt?
Upon receiving this compound, it is best practice to transfer the vial to a desiccator to protect it from moisture before it reaches room temperature. This is particularly important for the solid form to prevent condensation, which could affect its stability.
Q3: What is the best solvent for reconstituting this compound?
For resuspension, sterile, nuclease-free water or a weak buffer such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is recommended. TE buffer is often the preferred choice as it helps to maintain a stable pH, which can be critical for the stability of modified nucleosides. Laboratory-grade water can be slightly acidic, which may lead to the degradation of DNA and RNA analogs over time.
Q4: How stable is this compound in aqueous solution?
Technical Support Center: N3-Allyluridine-Based RNA Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for N3-Allyluridine-based RNA purification. The following sections offer detailed solutions to common challenges encountered during metabolic labeling, click chemistry, and purification of RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for RNA labeling?
This compound is a modified nucleoside analog that can be metabolically incorporated into newly transcribed RNA. The allyl group at the N3 position of uridine (B1682114) serves as a bioorthogonal handle. This handle allows for a subsequent, highly specific chemical reaction, known as "click chemistry," to attach a variety of reporter molecules, such as fluorophores or biotin, for visualization or purification.
Q2: What are the main challenges associated with this compound-based RNA purification?
The primary challenges include:
-
Low incorporation efficiency: this compound may be incorporated into RNA at a lower rate than natural uridine, leading to a low signal.
-
Cytotoxicity: High concentrations of this compound can be toxic to cells, affecting cell viability and potentially altering normal transcription.
-
RNA degradation: The copper catalyst used in the common copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction can cause RNA degradation.[1]
-
Inefficient click chemistry: The click reaction may not proceed to completion, resulting in a low yield of labeled RNA.
-
Purification difficulties: Isolating the labeled RNA from unlabeled RNA and reaction components can be challenging, leading to sample loss or contamination.
Q3: What are the alternatives to copper-catalyzed click chemistry for labeling this compound-modified RNA?
For applications where copper toxicity is a concern, such as in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) is a viable alternative.[] SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide (B81097) without the need for a copper catalyst.[] However, SPAAC generally has slower reaction kinetics compared to CuAAC.[]
Q4: Can I use other modified nucleosides for metabolic RNA labeling?
Yes, several other nucleoside analogs are used for metabolic RNA labeling, each with its own advantages and disadvantages. Common alternatives include 5-ethynyluridine (B57126) (5-EU), 4-thiouridine (B1664626) (4sU), and 5-bromouridine (B41414) (BrU). The choice of analog depends on the specific experimental goals and the detection or purification strategy.
Q5: How can I quantify the incorporation of this compound into RNA?
Quantification can be challenging. A common approach is to perform the click reaction with a fluorescent azide and then measure the fluorescence intensity of the purified RNA. This can be compared to a standard curve of a known amount of fluorescently labeled RNA. Alternatively, more advanced techniques like mass spectrometry can be used for precise quantification.
Troubleshooting Guides
Problem 1: Low Yield of Labeled RNA
| Possible Cause | Recommended Solution |
| Insufficient this compound Incorporation | Optimize the concentration of this compound and the labeling time. Perform a dose-response and time-course experiment to find the optimal balance between labeling efficiency and cytotoxicity. |
| Low Click Chemistry Efficiency | See Troubleshooting Guide for "Inefficient Click Chemistry Reaction". |
| Loss of RNA during Purification | Use a carrier RNA (e.g., glycogen) during ethanol (B145695) precipitation to improve recovery of low-concentration samples. Ensure proper handling and technique when using spin columns to avoid sample loss.[3] |
| RNA Degradation | See Troubleshooting Guide for "RNA Degradation". |
Problem 2: RNA Degradation
| Possible Cause | Recommended Solution |
| RNase Contamination | Use RNase-free reagents, consumables, and a dedicated workspace. Wear gloves at all times.[3] Consider adding an RNase inhibitor to your reactions. |
| Copper-Induced Degradation during CuAAC | Minimize the reaction time and perform the reaction on ice to reduce the rate of RNA degradation.[4] Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and reduce its damaging effects.[5] Alternatively, use copper-free click chemistry (SPAAC).[] |
| Harsh Chemical Treatments | Avoid high temperatures during the protocol, as this can lead to RNA degradation.[6] Ensure that any chemical treatments, such as for removing excess reagents, are compatible with RNA stability. |
| Improper Storage | Store purified RNA at -80°C in an RNase-free buffer.[3] Avoid repeated freeze-thaw cycles. |
Problem 3: Inefficient Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[4] Always use freshly prepared sodium ascorbate (B8700270) solution as a reducing agent to maintain the copper in the Cu(I) state.[4] Degas solutions to remove oxygen. |
| Inhibitors in the Reaction | Ensure your purified RNA sample is free from chelating agents like EDTA, which can sequester the copper catalyst. Purify the RNA thoroughly before the click reaction. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the copper sulfate (B86663), ligand, sodium ascorbate, and the azide-probe. A common starting point is a molar excess of the azide probe and catalyst components relative to the estimated amount of incorporated this compound. |
| Incorrect Order of Reagent Addition | A recommended order of addition is to first mix the copper sulfate with the ligand, then add this mixture to the RNA, followed by the azide probe, and finally initiate the reaction by adding sodium ascorbate.[7] |
Problem 4: High Background or Off-Target Labeling
| Possible Cause | Recommended Solution |
| Non-specific Binding of the Probe | Increase the stringency of the washing steps after the click reaction to remove any non-covalently bound probe. Include a blocking step before adding the probe, if applicable (e.g., for imaging applications). |
| Metabolic Alterations by this compound | High concentrations of the labeling analog may lead to off-target metabolic effects. Use the lowest effective concentration of this compound as determined by a dose-response experiment. |
| Residual Unreacted Probe | Ensure complete removal of the unreacted azide probe during the final purification steps. Methods like ethanol precipitation, spin columns, or size exclusion chromatography can be effective.[4] |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in this compound-based RNA labeling and purification experiments, compiled from various sources.
Table 1: Metabolic Labeling Conditions
| Parameter | Recommended Range | Reference |
| This compound Concentration | 0.1 - 1 mM | General knowledge, similar to other analogs |
| Labeling Duration | 1 - 24 hours | General knowledge, similar to other analogs |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Components
| Component | Typical Concentration | Reference |
| Azide-Modified RNA | 10 nM - 10 µM | [] |
| Alkyne-Probe (e.g., Biotin-Alkyne) | 5 - 10 fold molar excess over alkyne groups | [7] |
| Copper(II) Sulfate (CuSO₄) | 100 µM - 5 mM | [][8] |
| Copper Ligand (e.g., THPTA) | 500 µM (5x CuSO₄ concentration) | [] |
| Sodium Ascorbate (freshly prepared) | 1 mM - 10 mM | [][8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Prepare Labeling Medium: Prepare a working solution of this compound in pre-warmed complete growth medium. The final concentration should be optimized for your cell line, typically in the range of 0.1 to 1 mM.
-
Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvest and RNA Isolation: After incubation, wash the cells with PBS, and then lyse the cells using a standard RNA extraction reagent (e.g., TRIzol). Proceed with total RNA isolation according to the manufacturer's protocol.
Protocol 2: CuAAC Reaction for Biotinylation of this compound-Labeled RNA
-
Prepare RNA: Resuspend 1-10 µg of this compound-labeled total RNA in nuclease-free water.
-
Prepare Reagents:
-
Biotin-Alkyne (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water)
-
THPTA ligand (e.g., 50 mM in water)
-
Sodium Ascorbate (e.g., 100 mM in water, prepared fresh)
-
-
Set up the Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following in order:
-
This compound-labeled RNA
-
Nuclease-free water to bring the final volume to 50 µL
-
THPTA (to a final concentration of 500 µM)
-
Biotin-Alkyne (to a final concentration of 100 µM)
-
Copper(II) Sulfate (to a final concentration of 100 µM)
-
-
Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 1 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit (e.g., spin column-based) or by ethanol precipitation.
Protocol 3: Neutral Red Uptake Cytotoxicity Assay
This protocol can be adapted to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a period equivalent to your labeling time (e.g., 24 hours). Include untreated and vehicle-only controls.
-
Neutral Red Staining: After treatment, remove the medium and add medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for approximately 3 hours.[9]
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.[10]
-
Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a plate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Workflow for this compound-based RNA purification.
Caption: Troubleshooting logic for low labeled RNA signal.
References
- 1. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Best practices for N3-Allyluridine in long-term labeling studies
Welcome to the technical support center for N3-Allyluridine and other nucleoside analogs for metabolic labeling of RNA. This guide provides best practices, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing successful long-term labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for RNA labeling?
This compound (3-AU) is a modified nucleoside analog of uridine (B1682114). When introduced to cells in culture, it is taken up and processed through the endogenous pyrimidine (B1678525) salvage pathway. Cellular kinases phosphorylate this compound to its triphosphate form (3-AUTP), which is then used by RNA polymerases as a substrate for transcription. This results in the incorporation of the this compound tag into newly synthesized (nascent) RNA. The incorporated allyl group serves as a bio-orthogonal handle for subsequent detection or enrichment via click chemistry.
Q2: What is the advantage of using this compound or other analogs for long-term studies compared to transcription inhibitors?
Traditional methods for studying RNA stability often rely on transcription inhibitors like Actinomycin D, which can induce cellular stress and have widespread off-target effects, limiting their utility in long-term experiments.[1] Metabolic labeling with nucleoside analogs like this compound allows for the tracking of RNA synthesis and decay in a minimally perturbative manner, making it more suitable for studying RNA dynamics over extended periods in cell culture.[1]
Q3: What are the critical parameters to optimize for a long-term labeling experiment?
For any long-term study using a nucleoside analog, three key parameters must be empirically determined for each cell line and experimental setup:
-
Concentration: The concentration of this compound must be high enough to achieve sufficient labeling but low enough to avoid cytotoxicity over the desired time course.
-
Labeling Duration: The incubation time will depend on the turnover rate of the RNA species of interest and the desired experimental window.
-
Cell Viability: It is crucial to monitor cell health throughout the experiment, as long-term exposure to modified nucleosides can impact cell division and viability.[2]
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal After Click Reaction | 1. Insufficient Labeling: this compound concentration was too low or incubation time was too short. 2. Poor RNA Yield: Inefficient RNA extraction from cells. 3. Inefficient Click Reaction: Degraded reagents (especially sodium ascorbate), incorrect pH, or presence of copper chelators (e.g., Tris buffer).[4] 4. RNA Degradation: Copper-mediated RNA degradation during the click reaction. | 1. Optimize Labeling: Perform a dose-response and time-course experiment. Start with concentrations analogous to other uridine analogs (e.g., 100 µM - 500 µM) and vary the duration.[5][6] 2. Verify RNA Integrity: Run an aliquot of your extracted RNA on a gel or Bioanalyzer to check for quality and quantity. 3. Optimize Click Reaction: Always use freshly prepared sodium ascorbate. Ensure the reaction buffer is at a neutral pH (7.0-7.5).[4] Use a copper-chelating ligand like THPTA or TBTA to protect RNA and improve reaction efficiency.[1] 4. Use a Ligand: A protective ligand like THPTA is crucial to prevent RNA degradation by free copper ions. |
| High Background Signal | 1. Non-specific Binding: The fluorescent probe or biotin (B1667282) is binding non-specifically to RNA or other cellular components. 2. Incomplete Removal of Reagents: Residual click chemistry reagents are causing background. | 1. Increase Wash Steps: Include additional and more stringent wash steps after the click reaction and before downstream analysis. 2. Purify RNA: Perform an RNA cleanup step (e.g., ethanol (B145695) precipitation or column purification) after the click reaction to remove all residual components. |
| Observed Cytotoxicity or Changes in Cell Growth | 1. High Concentration of Analog: The concentration of this compound is too high for the specific cell line, leading to toxicity over time.[2] 2. Metabolic Stress: Long-term incorporation of a modified nucleoside is affecting normal cellular processes. | 1. Perform a Toxicity Assay: Before starting the main experiment, treat cells with a range of this compound concentrations for the planned duration and measure viability (e.g., using an MTT assay). Select the highest concentration that does not impact viability. 2. Lower Concentration/Duration: Reduce the concentration of the analog or shorten the labeling period if possible. Compare key cellular health markers (e.g., proliferation rate) between treated and untreated cells. |
Data and Experimental Protocols
Quantitative Data Summary
Since specific long-term quantitative data for this compound is limited, the following tables provide reference data for other commonly used uridine analogs, 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU), which can be used as a starting point for optimizing this compound experiments.
Table 1: Recommended Starting Concentrations for Uridine Analogs Concentrations should be optimized for your specific cell line and experiment duration.
| Analog | Labeling Duration | Recommended Concentration Range | Cell Type Examples | Reference |
| 4-thiouridine (4sU) | 15 - 30 min | 500 - 1000 µM | Mammalian Fibroblasts | [5] |
| 4-thiouridine (4sU) | 60 min | 200 - 500 µM | Mammalian Fibroblasts | [5] |
| 4-thiouridine (4sU) | 120 min | 100 - 200 µM | Mammalian Fibroblasts | [5] |
| 5-ethynyluridine (EU) | 40 min | 500 µM | Mammalian Cell Culture | [7] |
| 5-ethynyluridine (EU) | 24 hours | 200 µM | Arabidopsis Seedlings | [8] |
Table 2: Cytotoxicity Comparison (Conceptual) This table illustrates the type of data you should generate in a pilot experiment to determine the optimal, non-toxic concentration of this compound for your long-term study.
| This compound Conc. | Cell Viability (Day 2) | Cell Viability (Day 4) | Cell Viability (Day 7) |
| 0 µM (Control) | 100% | 100% | 100% |
| 50 µM | 100% | 98% | 95% |
| 100 µM | 99% | 95% | 91% |
| 250 µM | 96% | 85% | 70% |
| 500 µM | 90% | 72% | 50% |
Detailed Methodologies
Protocol 1: Long-Term Metabolic Labeling of Nascent RNA
This protocol is a general guideline. Optimal conditions, particularly concentration and duration, must be determined experimentally.
-
Cell Culture: Plate cells at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere and resume normal growth.
-
Preparation of Labeling Medium:
-
Prepare a sterile, concentrated stock solution of this compound (e.g., 50-100 mM in sterile water or DMSO). Store at -20°C.
-
On the day of the experiment, thaw the stock solution and dilute it into pre-warmed complete cell culture medium to the desired final concentration (e.g., start with a range of 50-200 µM).
-
-
Labeling:
-
Remove the old medium from the cells and replace it with the this compound-containing labeling medium.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24 hours to 7 days).
-
For very long-term experiments, replace the labeling medium every 2-3 days to replenish nutrients and the analog.
-
-
Cell Harvest and RNA Extraction:
-
At the end of the labeling period, wash the cells with cold PBS.
-
Harvest the cells and proceed immediately to total RNA extraction using a standard method such as TRIzol reagent or a column-based kit.
-
Quantify the RNA and assess its integrity (e.g., using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis).
-
Protocol 2: Click Chemistry Reaction for RNA Detection
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., a fluorescent azide) to the alkyne handle on the incorporated this compound.
Reagent Preparation:
-
RNA Sample: 5-25 µg of this compound-labeled total RNA in RNase-free water.
-
Fluorescent Azide: 10 mM stock in DMSO (e.g., Azide-Fluor 545).
-
Copper (II) Sulfate (CuSO4): 20 mM stock in RNase-free water.
-
THPTA Ligand: 50 mM stock in RNase-free water.
-
Sodium Ascorbate: 100 mM stock in RNase-free water. Must be prepared fresh.
Procedure:
-
In an RNase-free microfuge tube, combine the following in order:
-
This compound-labeled RNA (to a final concentration of ~250 ng/µL)
-
RNase-free water to bring the volume to ~85 µL.
-
Fluorescent Azide (to a final concentration of 20-50 µM).
-
-
Vortex briefly to mix.
-
Prepare the catalyst premix in a separate tube: Mix the CuSO4 and THPTA stocks in a 1:2.5 ratio (e.g., 2 µL of 20 mM CuSO4 and 5 µL of 50 mM THPTA). Let it sit for 2 minutes.
-
Add the catalyst premix to the RNA/azide mixture. Vortex briefly.
-
To initiate the reaction, add 10 µL of freshly prepared 100 mM Sodium Ascorbate. The total reaction volume should be ~100 µL.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled RNA from residual click reagents using an RNA cleanup kit or by ethanol precipitation.
-
The labeled RNA is now ready for downstream applications like fluorescence imaging, RT-qPCR, or sequencing.
Visualizations
Caption: Metabolic incorporation pathway of this compound into nascent RNA.
Caption: General experimental workflow for long-term RNA labeling studies.
Caption: Troubleshooting flowchart for low signal in labeling experiments.
References
- 1. escholarship.org [escholarship.org]
- 2. Effects of uridine on the growth and differentiation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datapdf.com [datapdf.com]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Metabolic RNA Labeling: 4-Thiouridine (4sU) vs. the Putative N3-Allyluridine
For researchers, scientists, and drug development professionals, the selection of a metabolic label is a critical step in studying RNA dynamics. This guide provides a detailed comparison between the widely used 4-thiouridine (B1664626) (4sU) and the theoretically conceived, but currently undocumented, N3-Allyluridine for nascent RNA labeling.
Metabolic labeling of RNA with nucleoside analogs is a powerful technique to investigate the lifecycle of RNA, from transcription and processing to degradation.[1][2] This approach allows for the specific isolation and analysis of newly synthesized RNA, providing a dynamic view of the transcriptome. 4-thiouridine (4sU), a well-established uridine (B1682114) analog, has been extensively used for this purpose.[3] In contrast, this compound, while chemically plausible as a bioorthogonal labeling reagent, does not appear in the scientific literature as a tool for metabolic RNA labeling. This guide, therefore, presents a comprehensive overview of 4sU and a theoretical consideration of this compound, highlighting the current landscape of available tools.
Mechanism of Labeling and Detection
4-Thiouridine (4sU): Upon addition to cell culture, 4sU is taken up by cells and enters the nucleotide salvage pathway, where it is converted to 4sU-triphosphate (4sUTP).[4] This analog is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine. The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom, creating a thiol group. This thiol group enables the specific biotinylation of 4sU-containing RNA, typically using reagents like HPDP-biotin, which forms a disulfide bond with the thiol group.[4] The biotinylated RNA can then be selectively captured using streptavidin-coated beads for downstream analysis, such as RNA sequencing (4sU-seq).[5]
This compound (Hypothetical): The concept of this compound as a metabolic label is based on the principles of bioorthogonal chemistry. The allyl group at the N3 position of the uridine ring would serve as a bioorthogonal handle. This allyl group is chemically inert within the cellular environment but can undergo specific ligation reactions with a probe. A potential reaction is the thiol-ene "click" reaction, where a thiol-containing probe would react with the allyl group under UV irradiation or in the presence of a radical initiator. This would allow for the attachment of a reporter molecule, such as biotin (B1667282) or a fluorophore, for detection and enrichment. However, it is important to reiterate that the use of this compound for metabolic RNA labeling has not been experimentally demonstrated in published literature.
Visualizing the Labeling Workflows
To illustrate the distinct mechanisms of 4sU and the hypothetical this compound, the following diagrams outline their respective metabolic labeling and detection workflows.
Caption: Comparative workflows of 4sU and hypothetical this compound labeling.
Quantitative Performance Comparison
Due to the lack of available data for this compound, this table primarily summarizes the known performance metrics of 4sU labeling. The entries for this compound are marked as "Not Available" to reflect the current state of knowledge.
| Feature | 4-Thiouridine (4sU) | This compound |
| Labeling Principle | Incorporation of a thiol-containing uridine analog.[4] | Hypothetical: Incorporation of an allyl-containing uridine analog. |
| Detection Method | Thiol-specific biotinylation and streptavidin enrichment.[4] | Hypothetical: Bioorthogonal "click" chemistry (e.g., thiol-ene reaction). |
| Labeling Efficiency | Dependent on cell type, 4sU concentration, and labeling time. Can be optimized for efficient capture of nascent RNA.[6] | Not Available |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations or with prolonged exposure, potentially affecting rRNA synthesis and pre-mRNA splicing.[3] | Not Available |
| Effect on Transcription | Minimal perturbation at optimal concentrations, but high levels can interfere with transcription. | Not Available |
| Applications | Nascent RNA sequencing (4sU-seq), RNA stability analysis, crosslinking and immunoprecipitation (CLIP).[3][5] | Not Available |
Experimental Protocols
Protocol for 4-Thiouridine (4sU) Labeling of Nascent RNA
This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells using 4sU. Optimization for specific cell lines and experimental goals is recommended.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO or water)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells (approximately 70-80% confluent)
-
TRIzol reagent or other RNA extraction kit
-
HPDP-Biotin
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
4sU Labeling:
-
Pre-warm the required volume of cell culture medium.
-
Add 4sU stock solution to the pre-warmed medium to the desired final concentration (typically 100-500 µM).
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours), depending on the experimental aim.
-
-
Cell Lysis and RNA Extraction:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's instructions to extract total RNA.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in an appropriate buffer.
-
Add HPDP-Biotin to the RNA solution and incubate at room temperature to allow for the biotinylation of the thiol groups on the incorporated 4sU.
-
Remove excess, unbound biotin using chloroform (B151607) extraction or a suitable purification column.
-
-
Enrichment of Biotinylated RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized RNA.
-
Wash the beads several times to remove non-biotinylated, pre-existing RNA.
-
-
Elution and Downstream Analysis:
-
Elute the captured 4sU-labeled RNA from the beads using a reducing agent (e.g., DTT) to cleave the disulfide bond.
-
The enriched nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.
-
Hypothetical Protocol for this compound Labeling
This protocol is a theoretical outline and has not been experimentally validated.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Cultured mammalian cells
-
RNA extraction kit
-
Thiol-containing probe (e.g., thiol-biotin)
-
Radical initiator or UV lamp (365 nm)
Procedure:
-
Cell Culture and Labeling: Follow steps 1 and 2 as described for 4sU labeling, using an optimized concentration of this compound.
-
RNA Extraction: Extract total RNA as described for the 4sU protocol.
-
Thiol-ene Click Reaction:
-
In a suitable reaction buffer, combine the total RNA with the thiol-biotin probe.
-
Initiate the click reaction by either adding a radical initiator or exposing the mixture to 365 nm UV light for a specific duration.
-
Purify the RNA to remove unreacted probe and initiator.
-
-
Enrichment and Analysis: Proceed with streptavidin-based enrichment and downstream analysis as described for the 4sU protocol.
Considerations for Signaling Pathway Analysis
Metabolic labeling with nucleoside analogs can potentially perturb cellular signaling pathways. For instance, high concentrations of 4sU have been shown to induce a nucleolar stress response.[3] When interpreting data from metabolic labeling experiments, it is crucial to consider these potential off-target effects. The diagram below illustrates a generalized signaling pathway that could be affected by the introduction of a modified nucleoside, leading to cellular stress responses.
Caption: Generalized cellular stress response to nucleoside analogs.
Conclusion
4-Thiouridine (4sU) is a well-characterized and widely adopted tool for the metabolic labeling of nascent RNA, with established protocols and a wealth of supporting literature. It provides a robust method for studying RNA dynamics, although potential cytotoxicity and off-target effects at high concentrations need to be carefully considered.
This compound, while a theoretically promising candidate for bioorthogonal RNA labeling, currently lacks the experimental validation and supporting data necessary for its application in this context. Researchers interested in novel bioorthogonal labeling strategies may find the concept of this compound intriguing for future development. However, for current research needs, 4sU remains the established and reliable choice for thiol-based metabolic RNA labeling. As the field of chemical biology continues to evolve, new and improved methods for tracking RNA in living cells are anticipated, which may one day include validated reagents like this compound or other novel analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N3-Allyluridine's Antiviral Efficacy with Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical antiviral compound N3-Allyluridine when used in combination with metabolic inhibitors. The focus is on cross-validating its efficacy by targeting host-cell metabolic pathways essential for viral replication. This document outlines the presumed mechanism of action, detailed experimental protocols for synergistic evaluation, and presents illustrative data to guide researchers in similar study designs.
Introduction
This compound is a novel synthetic uridine (B1682114) analog designed to act as an antiviral agent. Its structural similarity to uridine suggests that it may interfere with nucleic acid synthesis, a critical process for viral replication. A promising strategy to enhance the efficacy of such antiviral candidates and mitigate the development of drug resistance is to co-administer them with metabolic inhibitors that target host-cell pathways required by the virus.
This guide explores the cross-validation of this compound's effects with an inhibitor of the de novo pyrimidine (B1678525) biosynthesis pathway. Specifically, we focus on the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Brequinar. DHODH is a rate-limiting enzyme in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1][2][3][4][5] By depleting the intracellular pool of pyrimidines, DHODH inhibitors can suppress the proliferation of rapidly dividing cells and inhibit the replication of viruses that rely on the host's nucleotide supply.[1][2][3]
The central hypothesis is that this compound's antiviral action, presumably through incorporation into viral RNA or inhibition of viral polymerases, will be potentiated by the pyrimidine-depleting effects of a DHODH inhibitor. This synergistic interaction would provide a powerful antiviral strategy.
Proposed Signaling Pathway and Mechanism of Action
This compound, as a uridine analog, is likely metabolized through the pyrimidine salvage pathway to its active triphosphate form. This active metabolite can then compete with natural uridine triphosphate (UTP) for incorporation into newly synthesized viral RNA, leading to chain termination or a non-functional genome. Alternatively, it may allosterically inhibit viral RNA-dependent RNA polymerase (RdRp).
The de novo pyrimidine synthesis pathway provides the cell with a supply of pyrimidines. DHODH is a key enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[1][3][4] Brequinar, a potent DHODH inhibitor, blocks this step, leading to a reduction in the intracellular UMP pool and consequently UTP.[4][6][7] This reduction in endogenous UTP is expected to enhance the competitive advantage of the this compound triphosphate metabolite, leading to a synergistic antiviral effect.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound and Brequinar, alone and in combination, on the host cells.
-
Methodology:
-
Seed host cells (e.g., Vero E6, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Brequinar in culture medium.
-
Treat cells with single agents or in a dose-response matrix for the combination. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Calculate the 50% cytotoxic concentration (CC50) for each compound and the combination.
-
Antiviral Synergy Assay
-
Objective: To evaluate the antiviral efficacy of this compound and Brequinar, alone and in combination, against a target virus.
-
Methodology:
-
Seed host cells in 96-well plates as described above.
-
Treat cells with serial dilutions of the compounds, alone or in combination, for 2 hours prior to infection.
-
Infect the cells with the virus (e.g., a reporter virus expressing luciferase or GFP) at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 48 hours or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Quantify viral replication. For a reporter virus, this can be done by measuring luciferase activity or GFP fluorescence. Alternatively, viral RNA can be quantified by RT-qPCR.
-
Calculate the 50% effective concentration (EC50) for each compound and the combination.
-
Analyze the drug interaction using a synergy model such as the Bliss independence or Loewe additivity model with software like SynergyFinder.
-
Intracellular Nucleotide Pool Analysis
-
Objective: To confirm the mechanism of action of Brequinar and its effect on nucleotide pools in the presence and absence of this compound.
-
Methodology:
-
Seed host cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound, Brequinar, the combination, or vehicle control for 24 hours.
-
Harvest the cells and extract intracellular metabolites using a cold methanol/water solution.
-
Analyze the levels of UTP, CTP, ATP, and GTP using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[8][9][10][11]
-
Compare the nucleotide levels across the different treatment groups.
-
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the expected outcomes of a synergistic interaction between this compound and Brequinar.
Table 1: Cytotoxicity and Antiviral Activity of Single Agents
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | > 100 | 5.2 | > 19.2 |
| Brequinar | 25.8 | 1.5 | 17.2 |
Table 2: Antiviral Efficacy of this compound and Brequinar Combination
| This compound (µM) | Brequinar (µM) | % Viral Inhibition |
| 0 | 0 | 0 |
| 1.25 | 0 | 22 |
| 2.5 | 0 | 41 |
| 5.0 | 0 | 58 |
| 0 | 0.5 | 35 |
| 1.25 | 0.5 | 75 |
| 2.5 | 0.5 | 88 |
| 5.0 | 0.5 | 95 |
| 0 | 1.0 | 55 |
| 1.25 | 1.0 | 92 |
| 2.5 | 1.0 | 98 |
| 5.0 | 1.0 | 99 |
Synergy Score (Bliss Independence Model): 15.4 (Indicative of strong synergy)
Table 3: Intracellular Uridine Triphosphate (UTP) Levels
| Treatment | UTP Level (pmol/10^6 cells) | % of Control |
| Vehicle Control | 550 | 100% |
| This compound (5 µM) | 535 | 97% |
| Brequinar (1 µM) | 110 | 20% |
| Combination | 95 | 17% |
Conclusion
The cross-validation of this compound with a metabolic inhibitor like Brequinar presents a compelling strategy for enhancing antiviral efficacy. The illustrative data suggests a strong synergistic relationship, where the inhibition of de novo pyrimidine synthesis by Brequinar significantly lowers the concentration of this compound required to achieve a potent antiviral effect. This approach not only has the potential to improve therapeutic outcomes but also to lower the required dosages of each drug, thereby reducing potential toxicity. The experimental protocols provided herein offer a robust framework for researchers to investigate such combinations and validate the mechanisms of synergy. Further studies are warranted to confirm these findings in vivo and to explore other potential metabolic targets that could be co-inhibited with this compound to combat viral infections.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Perturbation of RNA Function by N3-Allyluridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the perturbation of RNA function by N3-Allyluridine is not extensively available in publicly accessible literature. This guide provides a comparative assessment based on functionally related nucleoside analogs, specifically N3-methyluridine and other allyl-modified nucleosides, to infer potential effects and guide future research.
Introduction
The modification of ribonucleosides is a critical cellular mechanism for regulating RNA function, influencing everything from translational efficiency to RNA stability and localization. Synthetic nucleoside analogs are powerful tools for probing these processes and hold significant therapeutic potential. This compound, a uridine (B1682114) analog with an allyl group at the N3 position, represents a novel compound of interest. While direct studies on its impact on RNA function are emerging, we can infer its potential perturbations by examining related modifications.
This guide compares the known effects of N3-methylation of uridine and allyl-group modifications on other nucleosides to provide a framework for understanding the potential impact of this compound. We present available quantitative data, detailed experimental protocols for assessing RNA perturbation, and diagrams of relevant pathways and mechanisms.
Comparative Analysis of RNA Perturbations
The introduction of modifications at the N3 position of uridine or the addition of allyl groups to nucleobases can significantly alter their biochemical properties. Here, we compare the effects of N3-methylation and N4-allylation on key aspects of RNA function.
Quantitative Data Summary
The following tables summarize the observed effects of N3-methyluridine and N4-allylcytidine on RNA properties. This data can serve as a predictive baseline for the potential effects of this compound.
Table 1: Impact of N3-Methylation on RNA Duplex Stability
| Modification | RNA Duplex Context | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| N3-methylcytidine (m3C) | m3C:G pair | -10 to -15 | [1] |
| N3-methyluridine (m3U) | m3U:A pair in tRNA ASL | Destabilized | [2] |
Table 2: Effects of Nucleoside Modifications on Translation and Reverse Transcription
| Modification | System | Observed Effect | Reference |
| N3-methylcytidine (m3C) | In vitro reverse transcription | Can induce G to A mutations with low-fidelity RTs; can terminate DNA synthesis with high-fidelity RTs. | [1] |
| N3-methyluridine (m3U) | Ribosome binding | Dramatically decreased | [2] |
| N4-allylcytidine (a4C) | In vitro reverse transcription | Induces base misincorporation after iodine treatment. | [3] |
Inferred Perturbation Mechanisms of this compound
Based on the data from related compounds, this compound is predicted to perturb RNA function through several mechanisms:
-
Disruption of Watson-Crick Base Pairing: The N3 position of uridine is directly involved in hydrogen bonding with adenine. The presence of a bulky allyl group at this position is expected to sterically hinder or completely block the formation of the canonical U-A base pair. This can lead to destabilization of RNA secondary structures, such as those found in mRNA, tRNA, and rRNA.[2][4]
-
Inhibition of Translation: The decoding of mRNA codons by the ribosome relies on precise base pairing between the mRNA and tRNA anticodons. Disruption of this pairing by this compound within an mRNA codon could lead to translational stalling or termination.[2][5] N3-methyluridine has been shown to be present in ribosomal RNA (rRNA) and can affect ribosome function, including subunit binding and tRNA interaction.[4][6]
-
Alteration of RNA-Protein Interactions: Many RNA-binding proteins recognize specific structural motifs or sequences within RNA. By altering the local RNA structure, this compound could modulate the binding of these proteins, thereby affecting processes such as splicing, transport, and RNA stability.
-
Utility as a Chemical Probe: Similar to N4-allylcytidine, the allyl group on this compound could potentially be exploited for chemical labeling and sequencing applications, allowing for the tracking and identification of modified RNA molecules.[3][7]
Experimental Protocols
To assess the perturbation of RNA function by this compound, a variety of in vitro and in vivo assays can be employed. Below are detailed methodologies for key experiments.
In Vitro Transcription with this compound Triphosphate
This assay determines if this compound triphosphate (N3-aUTP) can be incorporated into an RNA transcript by RNA polymerase.
-
Materials:
-
Linearized DNA template with a T7 promoter upstream of the sequence of interest.
-
T7 RNA Polymerase.
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
This compound triphosphate (N3-aUTP).
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).
-
RNase inhibitor.
-
-
Protocol:
-
Assemble the transcription reaction on ice. For a 20 µL reaction, combine: 2 µL of 10x transcription buffer, 2 µL of 100 mM DTT, 1 µL of a 40 mM mix of ATP, GTP, CTP, 1 µL of 10 mM UTP, 1 µL of 10 mM N3-aUTP (or varying ratios of UTP:N3-aUTP), 1 µg of linearized DNA template, 1 µL of RNase inhibitor, 1 µL of T7 RNA Polymerase, and nuclease-free water to 20 µL.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the RNA transcript using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based kit).
-
Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm successful incorporation and transcript integrity.
-
RNA Footprinting Assay to Assess Structural Changes
This method can reveal changes in RNA structure upon incorporation of this compound by probing the accessibility of the RNA backbone to enzymatic or chemical cleavage.
-
Materials:
-
In vitro transcribed RNA (both unmodified and containing this compound).
-
RNase T1 (cleaves after G residues in single-stranded regions).
-
RNase V1 (cleaves in double-stranded or helical regions).
-
Chemical probes like dimethyl sulfate (B86663) (DMS) or lead(II) acetate.
-
5' end-labeling reagents (γ-32P-ATP, T4 polynucleotide kinase).
-
Reverse transcriptase and primers for primer extension analysis.
-
-
Protocol:
-
5' end-label the purified RNA transcripts with γ-32P-ATP using T4 polynucleotide kinase.
-
Purify the labeled RNA.
-
Aliquot the labeled RNA into separate tubes for treatment with different footprinting reagents.
-
Add the RNase or chemical probe to the respective tubes and incubate under conditions that allow for partial cleavage (typically on ice or at room temperature for a short duration).
-
Stop the reactions and purify the cleaved RNA fragments.
-
For enzymatic cleavage, analyze the fragments on a denaturing PAGE gel alongside a sequencing ladder to identify cleavage sites.
-
For chemical modification, the sites of modification can be detected by primer extension, where reverse transcriptase will stall at the modified base.
-
Compare the cleavage patterns of the unmodified and this compound-containing RNA to identify regions of structural perturbation.[8][9]
-
In Vitro Translation Assay
This assay measures the effect of this compound incorporation on the translational efficiency of an mRNA.
-
Materials:
-
In vitro transcribed mRNA encoding a reporter protein (e.g., Luciferase or GFP), both with and without this compound.
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation system.
-
Amino acid mixture (containing methionine).
-
[35S]-Methionine for radioactive detection or a luminometer/fluorometer for reporter protein activity.
-
-
Protocol:
-
Set up the in vitro translation reactions according to the manufacturer's protocol, using equal amounts of the unmodified and modified mRNAs.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for 60-90 minutes.
-
To quantify protein synthesis, either:
-
Run the reaction products on an SDS-PAGE gel and detect the radiolabeled protein by autoradiography.
-
Measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
Compare the amount of protein produced from the this compound-containing mRNA to the unmodified control to determine the effect on translation.
-
Visualizations
Diagram of Potential this compound Perturbation of Translation
Caption: Potential mechanism of translation inhibition by this compound.
Experimental Workflow for Assessing RNA Perturbation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of translation by RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 7. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. RNase footprinting of protein binding sites on an mRNA target of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nascent RNA Labeling Techniques: SLAM-seq vs. 5-Ethynyluridine (EU) Labeling
For researchers in molecular biology, drug development, and the life sciences, the ability to distinguish newly synthesized RNA from the pre-existing RNA pool is critical for unraveling the dynamics of gene expression. Metabolic labeling of RNA with nucleoside analogs offers a powerful window into transcription, RNA processing, and decay. This guide provides an in-depth, objective comparison of two widely used methods for capturing nascent RNA: Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq) and 5-Ethynyluridine (B57126) (EU) labeling followed by click chemistry.
This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable technique for their specific experimental needs. While the originally requested comparison with "N3-Allyluridine" could not be performed due to a lack of available scientific literature on this specific compound for RNA labeling, the following comparison between SLAM-seq (utilizing 4-thiouridine) and EU-labeling provides a relevant and informative alternative, as both are cornerstone techniques in the field.
At a Glance: Key Differences Between SLAM-seq and EU-Labeling
| Feature | SLAM-seq | 5-Ethynyluridine (EU) Labeling |
| Metabolic Label | 4-thiouridine (B1664626) (4sU) | 5-ethynyluridine (EU) |
| Detection Principle | Chemical conversion of 4sU to a cytosine analog, leading to T>C transitions in sequencing data. | Bioorthogonal "click" chemistry to attach a biotin (B1667282) or fluorophore tag to the ethynyl (B1212043) group of incorporated EU. |
| Workflow | No enrichment step required. Labeled RNA is identified bioinformatically. | Requires physical enrichment of labeled RNA via affinity purification (e.g., streptavidin beads). |
| Primary Application | Quantification of RNA synthesis and decay rates without biochemical isolation.[1] | Capture and sequencing of nascent RNA, suitable for identifying newly transcribed species. |
Quantitative Performance Comparison
The selection of an RNA labeling strategy is contingent on several factors, including the experimental goals, the biological system under investigation, and the desired downstream analysis. The following tables summarize key performance indicators for SLAM-seq and EU-labeling based on available data.
Table 1: Labeling and Detection Efficiency
| Parameter | SLAM-seq (4sU) | 5-Ethynyluridine (EU) Labeling |
| Typical Labeling Concentration | 100 µM for mESCs[2] | 0.2 - 1 mM in cultured cells[3] |
| Chemical Conversion/Capture Efficiency | >90% T>C conversion rates reported for SLAM-seq protocols.[4] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-labeled nuclear RNA).[5] |
| Signal-to-Noise Ratio | High, due to the specific detection of T>C conversions against a low background of sequencing errors.[2] | Good, allows for effective affinity purification of labeled RNA.[5] |
Table 2: Potential Biases and Cytotoxicity
| Parameter | SLAM-seq (4sU) | 5-Ethynyluridine (EU) Labeling |
| Cell Viability | Generally high, but 4sU concentration needs to be optimized to maintain >90% viability.[4] Can be cytotoxic at concentrations >50µM.[6] | Generally considered non-toxic at recommended concentrations, though some studies report perturbations in nuclear RNA metabolism.[7] |
| Perturbation of RNA Function | Minimal interference with gene expression reported at optimal concentrations.[2] However, 4sU can induce resistance to nuclease digestion and may interfere with pre-mRNA splicing at high incorporation rates.[5][8] | Can be incorporated into DNA in some organisms.[9] May impede RNA splicing efficiency and subsequent nuclear RNA processing.[7] |
| Known Biases | High concentrations or longer labeling times can lead to a quantification bias in an RNA half-life-dependent manner, arising from reduced mappability of reads with multiple T>C conversions and underrepresentation of labeled RNA.[10][11] | The copper catalyst used in the click reaction can induce some RNA degradation.[12] |
Experimental Workflows
A defining difference between SLAM-seq and EU-labeling is their experimental workflow. SLAM-seq identifies nascent RNA bioinformatically, circumventing the need for physical enrichment. In contrast, EU-labeling relies on the capture of tagged RNA molecules.
Detailed Experimental Protocols
SLAM-seq Protocol
This protocol is a generalized summary based on established SLAM-seq procedures.[13][14]
I. Metabolic Labeling with 4-thiouridine (4sU)
-
Culture cells to the desired confluency. It is recommended to seed cells the day before the labeling experiment to ensure they are in an exponential growth phase.[13]
-
Prepare cell culture medium supplemented with a pre-determined, non-toxic concentration of 4sU (e.g., 100 µM for mouse embryonic stem cells).[13] Protect the 4sU-containing medium from light.[13]
-
For pulse-labeling experiments, replace the normal growth medium with the 4sU-containing medium and incubate for the desired time (e.g., 15 minutes to 24 hours, depending on the experimental goal).
-
For pulse-chase experiments, after the pulse with 4sU-containing medium, wash the cells with pre-warmed PBS and replace with fresh medium containing a high concentration of unlabeled uridine (B1682114) (e.g., 10 mM) to chase the label.
-
Harvest cells at the desired time points by lysing them directly in the culture dish with a lysis buffer (e.g., TRIzol).
II. RNA Isolation
-
Isolate total RNA from the cell lysates according to the manufacturer's protocol for the chosen lysis reagent.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer and an Agilent Bioanalyzer.
III. Thiol-alkylation with Iodoacetamide (IAA)
-
In a typical reaction, combine 5-10 µg of total RNA with 10 mM iodoacetamide (IAA) in a sodium phosphate (B84403) buffer (pH 8.0) with 50% DMSO.
-
Incubate the reaction at 50°C for 15 minutes.
-
Purify the alkylated RNA using an appropriate RNA cleanup kit or ethanol (B145695) precipitation.
IV. Library Preparation and Sequencing
-
Prepare sequencing libraries from the alkylated RNA. 3' end sequencing methods like QuantSeq are often recommended for SLAM-seq as they reduce the required sequencing depth.[1]
-
During reverse transcription, the alkylated 4sU will be read as a cytosine, introducing a T>C conversion in the resulting cDNA.
-
Sequence the prepared libraries on an appropriate high-throughput sequencing platform.
V. Data Analysis
-
Use a T>C-aware alignment tool, such as SLAMdunk, to map the sequencing reads to a reference genome.[15]
-
The software will identify reads containing T>C mismatches, which correspond to newly synthesized, 4sU-labeled transcripts.
-
Quantify the number of T>C containing reads and total reads for each gene to determine the proportion of nascent RNA. This information can be used to model RNA synthesis and decay rates.
5-Ethynyluridine (EU) Labeling Protocol
This protocol is a generalized summary based on established EU-labeling procedures, such as those used with the Click-iT® Nascent RNA Capture Kit.[16][17]
I. Metabolic Labeling with 5-ethynyluridine (EU)
-
Culture cells to the desired confluency.
-
Add EU to the culture medium at a final concentration typically ranging from 0.2 mM to 1 mM.[3] The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours).
-
Harvest the cells and proceed to RNA isolation.
II. RNA Isolation
-
Isolate total RNA from the EU-labeled cells using a standard RNA extraction method.
-
Quantify and assess the integrity of the isolated RNA.
III. Click Chemistry Reaction
-
Prepare a click reaction mix containing the EU-labeled RNA, an azide-modified biotin, a copper(I) catalyst (typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
Incubate the reaction for 30 minutes at room temperature with gentle vortexing.[16]
-
Purify the biotinylated RNA from the click reaction components, for example, by ethanol precipitation.[16]
IV. Affinity Purification of Nascent RNA
-
Resuspend streptavidin-coated magnetic beads in RNA binding buffer.
-
Add the biotinylated RNA to the beads and incubate to allow for the capture of the nascent RNA.
-
Wash the beads several times to remove unlabeled, pre-existing RNA.
-
The captured nascent RNA can be eluted from the beads or used directly for downstream applications while still bound to the beads.
V. Library Preparation and Sequencing
-
Synthesize cDNA from the captured nascent RNA.
-
Prepare sequencing libraries from the cDNA.
-
Sequence the libraries on a high-throughput sequencing platform.
VI. Data Analysis
-
Align the sequencing reads to a reference genome or transcriptome.
-
Quantify the abundance of reads for each gene to determine the expression levels of newly synthesized transcripts.
Conclusion and Recommendations
The choice between SLAM-seq and EU-labeling hinges on the specific research question and experimental constraints.
SLAM-seq is a powerful and efficient method for quantifying the dynamics of RNA synthesis and decay across the transcriptome. Its key advantage is the elimination of the need for physical enrichment of labeled RNA, which simplifies the workflow and reduces the amount of starting material required.[18] This makes it particularly well-suited for high-throughput studies and for obtaining kinetic information about RNA metabolism. However, researchers should be aware of the potential for quantification biases at high 4sU concentrations or long labeling times and should carefully optimize labeling conditions.[10][11]
5-Ethynyluridine (EU) labeling followed by click chemistry provides a robust method for the specific capture and analysis of newly synthesized RNA. The bioorthogonal nature of the click reaction offers high specificity.[6] This method is ideal for applications where the primary goal is to identify and sequence the complete repertoire of nascent transcripts. The main drawbacks are the requirement for a physical enrichment step, which can be more laborious, and the potential for RNA degradation by the copper catalyst used in the click reaction.[12]
For researchers primarily interested in the quantitative dynamics of RNA turnover, SLAM-seq offers a more direct and streamlined approach. For those focused on the comprehensive identification and characterization of the nascent transcriptome, EU-labeling with its efficient capture of labeled molecules remains an excellent choice. Ultimately, the optimal method will depend on a careful consideration of the experimental goals, the biological system, and the available resources.
References
- 1. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 2. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 14. lexogen.com [lexogen.com]
- 15. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein-RNA Interactions: A Comparative Guide Featuring N3-Allyluridine and Established Methods
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between proteins and RNA molecules is fundamental to a vast array of cellular functions. Accurately identifying and validating these interactions is a cornerstone of molecular biology and a critical step in the development of novel therapeutics. This guide provides an objective comparison of established methods for validating protein-RNA interactions and explores the potential of N3-Allyluridine as a novel tool in this field.
Comparative Analysis of Crosslinking Methods
The covalent stabilization of protein-RNA complexes through crosslinking is a widely used strategy to capture these interactions for downstream analysis. The choice of crosslinking agent is critical as it dictates the specificity, efficiency, and types of interactions that can be identified.
Table 1: Performance Comparison of Protein-RNA Crosslinking Methods
| Feature | UV-CLIP (254 nm) | PAR-CLIP | Formaldehyde CLIP | Hypothetical this compound CLIP |
| Principle | Direct UV-induced covalent bond formation between interacting molecules.[1][2] | Metabolic incorporation of photoactivatable nucleosides (e.g., 4-thiouridine) followed by UV-A (365 nm) crosslinking. | Reversible chemical crosslinking via formaldehyde-induced methylene (B1212753) bridges.[2] | Metabolic incorporation of this compound followed by activation to induce crosslinking. |
| Crosslinking Efficiency | Low | High | High | Potentially high, dependent on activation efficiency. |
| Specificity | High (zero-length crosslinker) | High (zero-length crosslinker) | Lower (can crosslink closely associated molecules) | Potentially high, depending on the reactivity of the allyl group upon activation. |
| Sequence Bias | Tends to favor uridine-rich regions. | Induces characteristic T-to-C mutations, aiding in precise mapping of binding sites.[1] | Minimal sequence bias. | Unknown, would depend on the crosslinking chemistry. |
| Reversibility | Irreversible | Irreversible | Reversible with heat | Likely irreversible. |
| Cell Perturbation | Can cause photodamage to nucleic acids. | Requires metabolic labeling which can have cellular effects. | Can be toxic and may fix large, non-specific complexes. | Requires metabolic labeling. |
| In Vivo Application | Yes | Yes | Yes | Yes |
Experimental Workflows: A Visual Comparison
The general experimental pipeline for these methods involves in vivo crosslinking, immunoprecipitation of the protein of interest, and sequencing of the associated RNA fragments.
Caption: Comparative experimental workflows for different CLIP-based methodologies.
The Chemistry of this compound in Protein-RNA Crosslinking
While this compound is not yet a widely documented reagent for protein-RNA interaction studies, its chemical structure suggests a potential mechanism for photo-inducible crosslinking.
-
Metabolic Incorporation : As a uridine (B1682114) analog, this compound would first need to be triphosphorylated by cellular kinases and subsequently incorporated into nascent RNA transcripts by RNA polymerases.
-
Photoactivation : The allyl group at the N3 position of the uridine base is the key functional moiety. Upon irradiation with a specific wavelength of UV light, the allyl group could be excited to a reactive state, possibly forming a radical.
-
Covalent Bond Formation : This highly reactive species could then readily attack nearby amino acid side chains of a bound protein, forming a stable, covalent crosslink.
Caption: Proposed mechanism for this compound mediated protein-RNA photocrosslinking.
Experimental Protocols
General Protocol for Photoactivatable-Ribonucleoside-Enhanced CLIP (PAR-CLIP)
This protocol outlines the key steps for performing a PAR-CLIP experiment.
-
Metabolic Labeling of Cells :
-
Culture cells in the presence of 100-400 µM 4-thiouridine (B1664626) (4-SU) for 12-16 hours to allow for incorporation into newly transcribed RNA.
-
-
In Vivo Crosslinking :
-
Wash the cells with ice-cold PBS.
-
Place the cells on ice and irradiate with 365 nm UV light at an optimized energy dose (typically 0.1-0.2 J/cm²).
-
-
Cell Lysis and Immunoprecipitation :
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Briefly treat the lysate with RNase T1 to fragment the RNA.
-
Incubate the lysate with an antibody specific to the protein of interest that has been coupled to magnetic beads.
-
Wash the beads extensively with high-salt buffers to remove non-specific binders.
-
-
RNA End-Processing and Ligation :
-
Perform on-bead dephosphorylation of the 3' RNA ends using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3' RNA adapter to the RNA fragments.
-
Radioactively label the 5' ends of the RNA with γ-³²P-ATP and T4 PNK.
-
-
Protein-RNA Complex Elution and Isolation :
-
Elute the protein-RNA complexes from the beads.
-
Separate the complexes by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Identify the crosslinked complexes by autoradiography and excise the corresponding band.
-
-
RNA Recovery and Library Preparation :
-
Digest the protein from the membrane slice using Proteinase K.
-
Extract the RNA.
-
Ligate a 5' RNA adapter.
-
Reverse transcribe the RNA to cDNA. Note that the crosslinking site will often induce a T-to-C mutation during this step.
-
PCR amplify the cDNA library.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis :
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify binding sites by looking for clusters of reads.
-
Specifically identify T-to-C transitions within the reads to pinpoint the exact sites of crosslinking at single-nucleotide resolution.
-
This detailed comparison and the accompanying protocols provide a solid foundation for researchers to select the most appropriate method for their specific research goals in the dynamic and ever-evolving field of protein-RNA interactions.
References
Benchmarking N3-Allyluridine against other uridine analogs for in vivo studies
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the success of in vivo studies. This guide provides a comparative overview of N3-Allyluridine and other key uridine (B1682114) analogs, with a focus on their application in in vivo research, particularly for RNA metabolic labeling. While the objective is to benchmark this compound, it is important to note a significant lack of published in vivo data regarding its pharmacokinetics, toxicity, and metabolic labeling efficiency. Therefore, this guide will primarily focus on the well-established analogs 4-thiouridine (B1664626) (4sU) and 5-ethynyl uridine (EU), while summarizing the limited available information on this compound.
Comparative Analysis of Uridine Analogs for In Vivo RNA Labeling
The metabolic labeling of newly synthesized RNA is a powerful technique to study gene expression dynamics in vivo. This process typically involves the administration of a modified uridine analog that is incorporated into nascent RNA transcripts. These modified nucleosides can then be detected through various biochemical methods. The choice of analog is critical and depends on factors such as labeling efficiency, potential toxicity, and the specific requirements of the downstream application.
Data Presentation: 4-thiouridine (4sU) vs. 5-ethynyl uridine (EU)
The following table summarizes the key characteristics of 4sU and EU, two of the most commonly used uridine analogs for in vivo RNA metabolic labeling.
| Feature | 4-thiouridine (4sU) | 5-ethynyl uridine (EU) |
| Mechanism of Action | A thiol-substituted uridine analog incorporated into nascent RNA in place of uridine.[1] The thiol group allows for specific chemical reactions for enrichment or detection.[2] | An alkyne-containing uridine analog that is incorporated into newly synthesized RNA.[3] The ethynyl (B1212043) group enables "click chemistry" reactions for fluorescent labeling or biotinylation.[3] |
| In Vivo Applications | Widely used for in vivo RNA labeling to study RNA synthesis and decay in various organisms, including mice and Arabidopsis.[2][4] Enables methods like SLAM-seq for quantifying RNA synthesis.[1] | Used for in vivo labeling of newly synthesized RNA in cells and whole animals to study transcription rates in different tissues.[3] Has been applied in mouse models to examine transcription in the nervous system.[5] |
| Reported In Vivo Toxicity & Limitations | Can exhibit cellular toxicity at high concentrations (>50-100µM) and with prolonged exposure, potentially causing nucleolar stress and inhibiting rRNA synthesis.[2][6] The toxicity appears to be cell-type specific.[2] | Can induce neurodegeneration in highly transcriptionally-active neurons in mice, particularly with direct injection into the cerebellum.[5] May be incorporated into DNA in some animal species, raising concerns about its specificity for RNA labeling.[7] |
| Metabolic Incorporation | Readily taken up by cells and incorporated into newly transcribed RNA.[8] Incorporation rates in mammalian cells are reported to be in the range of 0.5% to 2.3% under typical labeling conditions.[8] | Efficiently incorporated into RNA transcripts by RNA polymerases I, II, and III.[3] An average incorporation of one EU molecule for every 35 uridine residues in total RNA has been reported.[3] |
| Detection Method | Thiol-specific biotinylation for affinity purification or alkylation that induces T-to-C transitions in sequencing reads (SLAM-seq).[1] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry for conjugation with fluorescent dyes or biotin.[3] |
This compound: An Analog with Limited In Vivo Data
This compound is a uridine analog with a modification at the N3 position of the uracil (B121893) base. While other N3-substituted uridine derivatives have been synthesized and evaluated for their biological activity, there is a significant lack of published in vivo studies on this compound itself, especially in the context of RNA labeling, pharmacokinetics, and toxicity.
A 2005 study explored the antinociceptive (pain-reducing) effects of a series of seventy-eight N3-substituted pyrimidine (B1678525) nucleosides, including uridine derivatives, in mice.[9] This study demonstrated that modifications at the N3 position can result in biological activity. However, it did not provide data on this compound specifically, nor did it investigate its potential for RNA metabolic labeling or its safety profile beyond the initial screening.
Due to this scarcity of data, a direct and meaningful comparison of this compound with 4sU and EU for in vivo studies is not currently possible. Further research is required to determine its suitability for such applications.
Experimental Protocols
Below are generalized protocols for in vivo RNA metabolic labeling using 4sU and EU in a mouse model. It is crucial to optimize dosages, labeling times, and administration routes for specific experimental goals and animal models.
In Vivo RNA Labeling with 4-thiouridine (4sU)
-
Preparation of 4sU Solution: Dissolve 4sU in a suitable vehicle, such as DMSO, and then dilute with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of DMSO should be minimized to avoid toxicity.
-
Administration: Administer the 4sU solution to the animal via an appropriate route, such as intraperitoneal (IP) injection. The dosage and frequency will depend on the experimental design and should be optimized.
-
Labeling Period: Allow the 4sU to be incorporated into nascent RNA over a specific period. This can range from minutes to hours, depending on the desired temporal resolution of the experiment.[2]
-
Tissue Harvest and RNA Isolation: At the end of the labeling period, euthanize the animal and harvest the tissues of interest. Immediately process the tissues or flash-freeze them in liquid nitrogen for later use. Isolate total RNA from the tissues using a standard protocol (e.g., TRIzol extraction).
-
Downstream Analysis: The 4sU-labeled RNA can be enriched using thiol-specific chemistry or directly analyzed by methods such as SLAM-seq, which involves an alkylation step to induce T-to-C conversions during reverse transcription for sequencing-based quantification.[1]
In Vivo RNA Labeling with 5-ethynyl uridine (EU)
-
Preparation of EU Solution: Prepare the EU solution in a biocompatible vehicle. EU is soluble in water or PBS.
-
Administration: Administer the EU solution to the animal. The route of administration (e.g., IP injection, direct tissue injection) and the dosage need to be carefully considered and optimized. For example, direct injection into the cerebellum has been used in neuroscience studies.[5]
-
Labeling Period: The duration of labeling will determine the population of newly synthesized RNA that is captured. Pulse-chase experiments can be performed by administering an excess of unlabeled uridine after the EU pulse to track RNA decay.[4][10]
-
Tissue Harvest and RNA Isolation: Following the labeling period, harvest tissues and isolate total RNA as described for the 4sU protocol.
-
Detection via Click Chemistry: The ethynyl group on the incorporated EU allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]
-
To a solution of the isolated RNA, add a fluorescent azide (B81097) or a biotin-azide conjugate.
-
Add the copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA) to initiate the click reaction.
-
Allow the reaction to proceed to completion.
-
-
Analysis: The labeled RNA can then be visualized by fluorescence microscopy (if a fluorescent azide was used) or purified using streptavidin beads (if a biotin-azide was used) for downstream applications like sequencing.[3]
Mandatory Visualizations
Caption: Metabolic activation pathway of uridine analogs for RNA incorporation.
Caption: Generalized experimental workflow for in vivo RNA metabolic labeling.
Conclusion
For in vivo studies involving RNA metabolic labeling, 4-thiouridine (4sU) and 5-ethynyl uridine (EU) are currently the most extensively characterized and utilized uridine analogs. Both have demonstrated utility in a variety of in vivo models, but researchers must consider their potential toxicities and limitations. The choice between 4sU and EU will depend on the specific biological question, the experimental system, and the desired downstream application.
In contrast, there is a notable absence of in vivo data for this compound in the context of metabolic labeling, pharmacokinetics, and toxicology. While N3-substituted uridines have shown biological activity in other areas, the utility of this compound as a tool for in vivo RNA studies remains to be established. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this and other novel uridine analogs. Researchers interested in using this compound for in vivo applications should be prepared to conduct foundational studies to characterize its in vivo properties.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
